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  • Product: 3-(1-(4-Chlorophenoxy)ethyl)azetidine

Core Science & Biosynthesis

Foundational

The Emerging Therapeutic Potential of Phenoxyethyl Azetidine Derivatives: A Technical Guide

Introduction: The Azetidine Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of structural rigidity, synthetic accessibility, and favo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of structural rigidity, synthetic accessibility, and favorable pharmacological properties is a perpetual endeavor. Among the nitrogen-containing heterocycles, the four-membered azetidine ring has garnered significant attention.[1] Its inherent ring strain and sp³-rich character provide a unique conformational constraint that can enhance metabolic stability, solubility, and target affinity, making it an attractive motif for the design of new therapeutic agents.[1][2] The incorporation of a phenoxyethyl moiety onto this scaffold introduces a versatile pharmacophore capable of engaging in a variety of interactions with biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of phenoxyethyl azetidine derivatives, offering insights for researchers and professionals in drug development.

Synthetic Strategies: Crafting the Phenoxyethyl Azetidine Core

The synthesis of phenoxyethyl azetidine derivatives can be approached through several strategic pathways, primarily focusing on the formation of the azetidine ring and the subsequent attachment of the phenoxyethyl group, or vice versa.

A common strategy involves the N-alkylation of a pre-formed azetidine ring with a suitable phenoxyethyl halide. This approach offers the flexibility to introduce a wide array of substituted phenoxyethyl groups.

Experimental Protocol: N-Alkylation of 3-Phenylazetidine
  • Preparation of the Free Base: To a suspension of 3-phenylazetidine hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a base like potassium carbonate (2.5 eq).

  • Reaction with Phenoxyethyl Bromide: To the resulting mixture, add the desired 2-phenoxyethyl bromide (1.2 eq).

  • Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-(2-phenoxyethyl)-3-phenylazetidine.

Another key class of azetidine derivatives are the 2-azetidinones, also known as β-lactams, which are renowned for their antimicrobial properties.[3] The synthesis of N-(phenoxyethyl)-2-azetidinones can be achieved through the Staudinger cycloaddition reaction.

Experimental Protocol: Staudinger [2+2] Cycloaddition
  • Imine Formation: An appropriately substituted aniline is reacted with a substituted aldehyde to form the corresponding Schiff base (imine).

  • Ketenogenesis: In a separate flask, a suitable acid chloride, such as chloroacetyl chloride, is reacted with a tertiary amine base (e.g., triethylamine) in an anhydrous, aprotic solvent like dioxane to generate a ketene in situ.

  • Cycloaddition: The Schiff base is then added to the ketene solution, and the mixture is stirred, often at room temperature, to facilitate the [2+2] cycloaddition. This reaction forms the 2-azetidinone ring.[4]

  • Purification: The resulting product is isolated and purified using standard techniques such as recrystallization or column chromatography.

G cluster_0 Staudinger [2+2] Cycloaddition Aniline Aniline Schiff_Base Schiff Base (Imine) Aniline->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Condensation Azetidinone 2-Azetidinone Schiff_Base->Azetidinone [2+2] Cycloaddition Acid_Chloride Acid Chloride Ketene Ketene Acid_Chloride->Ketene Elimination Triethylamine Triethylamine Triethylamine->Ketene Elimination Ketene->Azetidinone [2+2] Cycloaddition

Caption: Workflow for the Staudinger Synthesis of 2-Azetidinones.

A Spectrum of Biological Activities

Phenoxyethyl azetidine derivatives have demonstrated a broad range of biological activities, positioning them as promising candidates for the development of new therapies for various diseases.

Antimicrobial and Antifungal Activity

The 2-azetidinone ring is a well-established pharmacophore in antimicrobial agents, most notably in penicillin and cephalosporin antibiotics.[3] Novel synthesized 2-azetidinone derivatives have shown significant antibacterial and antifungal potential.[5][6] The mechanism of action for many β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis by acylating the transpeptidase enzyme, which is crucial for cross-linking the peptidoglycan layer.

Structure-activity relationship (SAR) studies have revealed that the nature of substituents on the aromatic rings significantly influences antimicrobial potency. For instance, the presence of electron-withdrawing groups on the phenyl ring at the 4-position of the azetidine ring has been shown to enhance antibacterial activity.[5]

Compound IDSubstituent (R)Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
5d 4-ClS. aureus6.25C. albicans12.5[5]
5e 4-FE. coli12.5A. niger25[5]
5h 4-NO₂S. aureus3.12C. albicans6.25[5]

Table 1: Antimicrobial Activity of Substituted Phenyl Azetidine-2-one Sulphonyl Derivatives.

Anticancer Activity

Several phenoxy azetidin-2-one derivatives have exhibited potent antiproliferative activity against various cancer cell lines, including breast and colon cancer.[7] A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine binding site of tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

For example, the 1-(3,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) has been identified as a highly potent antiproliferative agent.[7]

CompoundCell LineIC₅₀ (nM)Reference
12l MCF-7 (Breast Cancer)10[7]
12l HT-29 (Colon Cancer)3[7]

Table 2: Antiproliferative Activity of a Phenoxy Azetidin-2-one Derivative.

G Azetidinone_Derivative Phenoxy Azetidin-2-one Derivative Tubulin Tubulin Azetidinone_Derivative->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Assembly->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Anticancer Activity of Tubulin-Targeting Azetidinones.

Neurological Applications

Azetidine derivatives have emerged as promising scaffolds for central nervous system (CNS) active agents.[2] A notable example is the neuroprotective effect of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), a compound structurally related to the phenoxyethyl class. This derivative has demonstrated significant therapeutic potential in preclinical models of ischemic stroke and Alzheimer's disease.[8][9]

In a mouse model of brain ischemia/reperfusion injury, KHG26792 was found to improve neurological deficits and reduce brain edema.[8] Its mechanism of action involves the suppression of apoptosis, inflammation, and oxidative stress.[8] Specifically, it upregulates antioxidant enzymes like SOD and catalase, and downregulates pro-inflammatory and pro-apoptotic proteins.[8]

Furthermore, in the context of Alzheimer's disease, KHG26792 has been shown to attenuate the neurotoxic effects of amyloid-β (Aβ) by reducing the production of inflammatory mediators and reactive oxygen species in microglial cells.[9] This effect is mediated through the modulation of the Akt/GSK-3β signaling pathway and the inhibition of NF-κB translocation.[9]

G A_beta Amyloid-β (Aβ) Microglia Microglia A_beta->Microglia Activates NF_kB NF-κB Translocation Microglia->NF_kB Oxidative_Stress Oxidative Stress (ROS, Lipid Peroxidation) Microglia->Oxidative_Stress Inflammatory_Mediators Inflammatory Mediators (IL-6, TNF-α, NO) NF_kB->Inflammatory_Mediators Neuroprotection Neuroprotection Inflammatory_Mediators->Neuroprotection Oxidative_Stress->Neuroprotection KHG26792 KHG26792 KHG26792->Oxidative_Stress Reduces Akt_GSK3b Akt/GSK-3β Signaling KHG26792->Akt_GSK3b Activates Akt_GSK3b->NF_kB Inhibits

Caption: Neuroprotective Mechanism of KHG26792 in Aβ-Induced Microglial Activation.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of phenoxyethyl azetidine derivatives is intricately linked to their structural features. Key SAR insights include:

  • The Azetidine Core: The rigid four-membered ring is crucial for orienting the substituents in a defined three-dimensional space, which can lead to enhanced target binding and selectivity.[10]

  • The Phenoxyethyl Moiety: This group can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with the target protein. The substitution pattern on the phenyl ring can modulate these interactions and influence the pharmacokinetic properties of the molecule.

  • Substituents on the Azetidine Ring: The nature and position of substituents on the azetidine ring can significantly impact biological activity. For 2-azetidinones, substituents at the N1, C3, and C4 positions are critical for their antimicrobial and anticancer effects.[3][7]

The diverse pharmacological profile of phenoxyethyl azetidine derivatives underscores their potential as a versatile scaffold for the development of new drugs. Future research should focus on expanding the chemical space around this core structure to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. Further elucidation of their mechanisms of action will also be crucial for their successful translation into clinical candidates.

References

  • Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury. (2017). PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (2015). INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications. [Link]

  • Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. (2020). PubMed. [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2025). MDPI. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). MDPI. [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). MedCrave. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. (2022). Journal of Pharmaceutical Research International. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. (2023). Semantic Scholar. [Link]

  • Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. (2017). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (2018). SciRP.org. [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). MDPI. [Link]

  • Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission. (2018).
  • Azetidines of pharmacological interest. (2021). PubMed. [Link]

Sources

Exploratory

3-(1-(4-Chlorophenoxy)ethyl)azetidine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(1-(4-Chlorophenoxy)ethyl)azetidine in Organic Solvents Introduction 3-(1-(4-Chlorophenoxy)ethyl)azetidine is a novel small molecule with potential applications in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-(1-(4-Chlorophenoxy)ethyl)azetidine in Organic Solvents

Introduction

3-(1-(4-Chlorophenoxy)ethyl)azetidine is a novel small molecule with potential applications in medicinal chemistry. Its unique structure, incorporating a strained four-membered azetidine ring, a chlorophenoxy moiety, and a chiral center, presents both opportunities and challenges for its development as a therapeutic agent. A fundamental understanding of its solubility in various organic solvents is paramount for its progression through the drug discovery and development pipeline. Solubility impacts every stage, from synthesis and purification to formulation and bioavailability.

This guide provides a comprehensive analysis of the predicted solubility of 3-(1-(4-Chlorophenoxy)ethyl)azetidine in a range of common organic solvents. While specific experimental data for this compound is not yet publicly available, this document offers a predictive framework based on its physicochemical properties and established principles of solubility. Furthermore, it outlines a detailed, best-practice experimental protocol for the quantitative determination of its solubility, empowering researchers to generate the precise data required for their work.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. Key physicochemical properties of 3-(1-(4-Chlorophenoxy)ethyl)azetidine that influence its solubility include:

  • Polarity: The molecule possesses both polar and non-polar regions. The azetidine ring with its nitrogen atom and the ether linkage contribute to its polarity and potential for hydrogen bonding, while the chlorophenyl group is non-polar. The presence of a chlorine atom on the phenyl ring increases its lipophilicity.

  • Hydrogen Bonding: The secondary amine within the azetidine ring can act as a hydrogen bond donor, and the oxygen of the ether linkage and the nitrogen of the azetidine can act as hydrogen bond acceptors. This suggests that it will have some affinity for protic solvents.

  • Molecular Weight and Size: The molecular formula is C₁₁H₁₄ClNO, with a molecular weight of 211.69 g/mol . This relatively small size is generally favorable for solubility.

  • Predicted logP: The predicted octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While an experimental value is unavailable, related structures suggest a moderately lipophilic character, which would favor solubility in less polar organic solvents.

Based on these properties, a predicted solubility profile in various organic solvents is presented in Table 1. These predictions are qualitative and based on the "like dissolves like" principle.

Table 1: Predicted Solubility of 3-(1-(4-Chlorophenoxy)ethyl)azetidine in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe polar hydroxyl group can interact with the polar parts of the molecule.
EthanolSolubleSimilar to methanol, but slightly less polar.
IsopropanolModerately SolubleThe increased hydrocarbon chain length reduces polarity.
WaterSparingly SolubleThe non-polar chlorophenyl group is expected to limit aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar solvent capable of solvating a wide range of compounds.
Acetonitrile (ACN)Moderately SolubleA polar solvent, but with weaker hydrogen bonding capabilities than protic solvents.
AcetoneSolubleA polar aprotic solvent that is a good general solvent for many organic compounds.
Tetrahydrofuran (THF)SolubleA moderately polar ether that should effectively solvate the molecule.
Non-Polar Dichloromethane (DCM)SolubleA good solvent for moderately polar to non-polar compounds.
TolueneSparingly SolubleThe non-polar nature of toluene may not effectively solvate the more polar regions of the molecule.
HeptaneInsolubleA non-polar alkane that is unlikely to dissolve a molecule with significant polarity.

Experimental Determination of Thermodynamic Solubility

To obtain accurate quantitative data, experimental determination of solubility is essential. The following protocol describes the equilibrium solubility measurement, which is considered the gold standard in pharmaceutical development.[1]

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline 3-(1-(4-Chlorophenoxy)ethyl)azetidine to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal incubation time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter compatible with the organic solvent to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.

    • Quantify the concentration of the dissolved 3-(1-(4-Chlorophenoxy)ethyl)azetidine using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis:

    • Calculate the solubility in units of mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_data 5. Data Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Settle excess solid equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 Analyze by HPLC quant1->quant2 data1 Calculate solubility quant2->data1 data2 Report results (n=3) data1->data2

Caption: Experimental workflow for determining equilibrium solubility.

Solvent Selection in Drug Development: A Logic-Driven Approach

The solubility data of 3-(1-(4-Chlorophenoxy)ethyl)azetidine is crucial for making informed decisions throughout the drug development process. The choice of solvent can significantly impact the efficiency and success of various stages.

  • Synthesis and Purification: A solvent in which the reactants are soluble but the product has limited solubility at a lower temperature is ideal for crystallization and purification. Conversely, for chromatographic purification, a solvent system that provides good solubility and differential partitioning is required.

  • Formulation Development: For liquid formulations, a solvent that can dissolve the drug at the desired concentration and is pharmaceutically acceptable is necessary. For solid dosage forms, the solubility in various solvents will influence the choice of granulation fluids and the potential for creating amorphous solid dispersions to enhance bioavailability.[2]

  • Analytical Method Development: The choice of solvent for preparing analytical standards and samples is dictated by the solubility of the analyte and its compatibility with the analytical technique (e.g., non-interfering with the detection method).

G cluster_synthesis Synthesis & Purification cluster_formulation Formulation cluster_analytical Analytical Methods SolubilityData Solubility Data Syn1 Reaction Medium SolubilityData->Syn1 Syn2 Crystallization SolubilityData->Syn2 Syn3 Chromatography SolubilityData->Syn3 Form1 Liquid Dosage SolubilityData->Form1 Form2 Solid Dosage SolubilityData->Form2 Anal1 Sample Preparation SolubilityData->Anal1 Anal2 Mobile Phase SolubilityData->Anal2

Caption: The central role of solubility data in solvent selection for drug development.

Conclusion

This technical guide has provided a detailed predictive analysis of the solubility of 3-(1-(4-Chlorophenoxy)ethyl)azetidine in a variety of organic solvents, based on its molecular structure and physicochemical properties. While this compound is predicted to be soluble in many common polar organic solvents, its solubility in aqueous media is expected to be limited.

The provided experimental protocol for determining equilibrium solubility offers a robust framework for researchers to obtain the precise, quantitative data necessary for their studies. A thorough understanding and experimental validation of the solubility of 3-(1-(4-Chlorophenoxy)ethyl)azetidine will be a critical enabler for its successful development as a potential therapeutic agent, guiding key decisions from the laboratory bench to clinical formulation.

References

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024).
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Request PDF - ResearchGate. (n.d.).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026).

Sources

Foundational

Comprehensive Technical Guide: In Vitro Metabolic Stability of 3-(1-(4-Chlorophenoxy)ethyl)azetidine

Executive Summary This guide provides a rigorous technical framework for assessing the metabolic stability of 3-(1-(4-Chlorophenoxy)ethyl)azetidine , a structural motif increasingly relevant in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for assessing the metabolic stability of 3-(1-(4-Chlorophenoxy)ethyl)azetidine , a structural motif increasingly relevant in medicinal chemistry due to the unique physicochemical properties of the azetidine ring. While azetidines often offer improved metabolic stability over pyrrolidines and piperidines due to lower lipophilicity and distinct geometry, the presence of a secondary amine and an aryl-alkyl ether linkage in this molecule introduces specific metabolic liabilities (soft spots).

This document details the experimental design, mechanistic prediction, and data analysis required to determine the intrinsic clearance (


)  of this compound using liver microsomes and hepatocytes.

Structural Analysis & Metabolic Prediction

Before initiating wet-lab experiments, a structural dissection is required to anticipate metabolic pathways and select the appropriate assay matrix.

Chemical Structure & Properties[1][2]
  • Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[1]

  • Linker: Ethyl group substituted at the 1-position (branched).

  • Pendant Group: 4-Chlorophenoxy moiety.[2]

  • Key Features:

    • High Ring Strain: The azetidine ring possesses significant strain energy (~26 kcal/mol), which can influence reactivity, although it is generally stable to oxidative metabolism compared to larger rings.

    • Secondary Amine: The exposed nitrogen (

      
      ) is a nucleophile and a primary site for Phase II conjugation (Glucuronidation).
      
    • Ether Linkage: The

      
       bond is susceptible to oxidative dealkylation (O-dealkylation).
      
Metabolic Soft Spot Identification

We categorize the molecule's liability zones to guide LC-MS/MS method development.

SitePredicted TransformationEnzyme SystemRisk Level
Ether Linkage (

)
O-Dealkylation (Cleavage to 4-chlorophenol + aldehyde intermediate)CYP450 (Likely 2D6, 3A4)High
Azetidine Nitrogen (

)
N-Glucuronidation (Direct conjugation)UGTsHigh
Azetidine Ring Ring Opening/Oxidation (Formation of lactams or reactive aldehydes)CYP450 / Reactive SpeciesModerate
Chlorophenyl Ring Aromatic Hydroxylation (Ortho to ether)CYP450Low (Deactivated by Cl)

Experimental Strategy: Assay Selection

To fully capture the clearance profile, a single assay is insufficient.

  • Liver Microsomes (RLM/HLM): Enriched in CYP450s.[3][4] Essential for measuring Phase I oxidation (O-dealkylation).

    • Limitation: Lacks cytosolic enzymes and cofactors for Phase II (unless supplemented with UDPGA/Alamethicin).

  • Cryopreserved Hepatocytes: Contains full enzyme complement (CYPs + UGTs) and transporters.

    • Requirement: Critical for this compound due to the secondary amine's potential for direct glucuronidation, which microsomes would miss.

Recommendation: Perform a Tier 1 Microsomal Stability Screen to assess oxidative liability, followed by a Tier 2 Hepatocyte Assay to capture total hepatic clearance.

Detailed Experimental Protocol (Microsomal Stability)

Materials & Reagents[7]
  • Test Compound: 3-(1-(4-Chlorophenoxy)ethyl)azetidine (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor System: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Verapamil).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Diagram

The following diagram illustrates the critical path for the stability assay, including decision nodes for cofactor addition.

MetabolicStabilityWorkflow Start Preparation Phase Mix Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Start->Mix Initiate Initiate Reaction Add NADPH Mix->Initiate T=0 Sampling Time Course Sampling (0, 5, 15, 30, 45, 60 min) Initiate->Sampling Quench Quench Reaction (Add cold ACN + IS) Sampling->Quench At each timepoint Process Centrifugation (4000g, 20 min, 4°C) Quench->Process Analysis LC-MS/MS Analysis (MRM Mode) Process->Analysis

Caption: Step-by-step workflow for determining intrinsic clearance using liver microsomes.

Step-by-Step Procedure
  • Preparation: Dilute the 10 mM stock to a 1 µM working concentration in Phosphate Buffer containing 0.5 mg/mL microsomes.

    • Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Equilibrate the plate at 37°C for 5 minutes. This prevents "temperature shock" kinetics.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Control: Include a "No NADPH" control to check for chemical instability or non-CYP degradation.

  • Sampling: At

    
     minutes, transfer 50 µL of reaction mixture into 150 µL of ice-cold Quench Solution.
    
  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet protein. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS.

Analytical Method (LC-MS/MS)[5][8]

To accurately quantify the parent and identify metabolites, use Multiple Reaction Monitoring (MRM).

MS Conditions
  • Ionization: ESI Positive Mode (Secondary amines ionize well).

  • Transitions (Hypothetical based on structure):

    • Parent (

      
      ):  MW ≈ 211.7. Precursor 
      
      
      
      .
    • Fragment 1 (Loss of Cl-Phenol): Target the azetidine-ethyl fragment.

    • Fragment 2 (Tropylium-like): Target the chlorophenyl fragment (

      
       127).
      
Predicted Metabolic Map

Understanding the degradation products is vital for troubleshooting mass balance deficits.

MetabolicPathways Parent Parent Compound (Azetidine Ether) ODealkyl O-Dealkylation (Major CYP Path) Parent->ODealkyl CYP2D6/3A4 NGluc N-Glucuronide (Major UGT Path) Parent->NGluc UGT (Hepatocytes only) RingOpen Ring Opening (Reactive) Parent->RingOpen Oxidative Stress/GST Phenol 4-Chlorophenol ODealkyl->Phenol Aldehyde Reactive Aldehyde Intermediate ODealkyl->Aldehyde

Caption: Predicted metabolic fate of 3-(1-(4-Chlorophenoxy)ethyl)azetidine. Note that N-glucuronidation requires hepatocytes.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

The elimination rate constant (


) is derived from the slope of the natural log of the remaining percentage vs. time.


Microsomal Intrinsic Clearance:



Scaled Hepatic Clearance (


): 
To predict in vivo human clearance, scale using physiological factors (SF):
  • Microsomal Protein per Gram Liver (MPPGL): 45 mg/g (Human).

  • Liver Weight per Body Weight: 25.7 g/kg.



Interpreting the Results
  • High Stability (

    
     min):  The azetidine ring and ether bond are robust. The compound is likely suitable for once-daily dosing.
    
  • Low Stability (

    
     min):  Rapid O-dealkylation or N-oxidation is occurring.
    
    • Action: If unstable, check the "No NADPH" control. If that is stable, the issue is CYP-mediated. Consider deuterating the ether alpha-carbon or adding steric bulk (e.g., a methyl group) to the azetidine ring to block metabolic access.

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-Linear Depletion Enzyme saturation or product inhibition.Lower substrate concentration to 0.5 µM. Ensure

.
High T=0 Loss Non-Specific Binding (NSB) to plasticware.Use glass-coated plates or add 0.1% BSA (account for binding in calculations).
No Loss in Microsomes but High In Vivo Clearance Phase II metabolism (Glucuronidation) or Transporters.Must switch to Hepatocyte Assay. The secondary amine is a prime target for UGTs.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Stepaniic, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry.
  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction. Chemistry & Biodiversity, 4(3), 257-405.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine from Epichlorohydrin

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(1-(4-chlorophenoxy)ethyl)azetidine , a pharmacophore relevant to monoamine transporter inhibitors and GPCR ligands. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(1-(4-chlorophenoxy)ethyl)azetidine , a pharmacophore relevant to monoamine transporter inhibitors and GPCR ligands. The route begins with the commodity chemical epichlorohydrin , utilizing a convergent strategy that builds the strained azetidine ring first, followed by C3-homologation and etherification.

Unlike standard template syntheses, this guide addresses the specific challenges of handling strained heterocycles, preventing ring-opening during nucleophilic substitution, and optimizing the critical C-C bond formation at the azetidine 3-position.

Key Chemical Transformations
  • Ring Construction: Thermodynamic control of epichlorohydrin cyclization with benzhydrylamine.

  • Scaffold Functionalization: Oxidation-homologation sequence to convert the C3-alcohol to the C3-ethyl linkage.

  • Ether Coupling: Mitsunobu inversion to install the 4-chlorophenoxy moiety.

Retrosynthetic Logic & Pathway Design

The synthesis is designed around the stability of the 1-benzhydryl protecting group. Direct alkylation of azetidine is avoided due to polymerization risks. Instead, we construct the ring around the nitrogen protecting group.

Reaction Pathway (Graphviz)

Synthesispathway Epi Epichlorohydrin (Starting Material) Inter1 1-Benzhydrylazetidin-3-ol (Key Intermediate) Epi->Inter1 Cyclization (MeOH, Reflux) Amine Benzhydrylamine Amine->Inter1 Ketone 1-Benzhydrylazetidin-3-one Inter1->Ketone Swern Oxidation Aldehyde 1-Benzhydrylazetidin-3-carbaldehyde Ketone->Aldehyde Wittig Homologation (Ph3P=CHOMe) Alcohol 1-(1-Benzhydrylazetidin-3-yl)ethanol Aldehyde->Alcohol Grignard (MeMgBr) Target_Protected Protected Ether Intermediate Alcohol->Target_Protected Mitsunobu (4-Cl-Phenol, DIAD) Final 3-(1-(4-Chlorophenoxy)ethyl)azetidine (Target) Target_Protected->Final Hydrogenolysis (Pd/C, H2)

Figure 1: Step-wise synthetic pathway from Epichlorohydrin to the target azetidine ether.

Detailed Experimental Protocols

Phase 1: Construction of the Azetidine Core

Objective: Synthesis of 1-Benzhydrylazetidin-3-ol.[1] Rationale: Epichlorohydrin acts as a bis-electrophile. The reaction with a primary amine proceeds via an initial


 opening of the epoxide, followed by a 4-exo-tet cyclization displacing the chloride. Benzhydrylamine is selected over benzylamine to increase crystallinity and lipophilicity, aiding purification without chromatography.

Reagents:

  • Epichlorohydrin (1.1 equiv)

  • Benzhydrylamine (1.0 equiv)

  • Methanol (Solvent)

  • Triethylamine (Et3N) (Base scavenger)[2]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with benzhydrylamine (18.3 g, 100 mmol) and methanol (100 mL). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add epichlorohydrin (10.2 g, 110 mmol) dropwise over 30 minutes. Critical: Exothermic reaction.[3] Maintain internal temperature <10°C to prevent polymerization.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 16 hours. Then, heat to reflux (65°C) for 24 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The intermediate chlorohydrin should disappear.

  • Workup: Cool to RT. Add Et3N (1.2 equiv) to neutralize HCl formed during cyclization. Concentrate methanol under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Crystallize from Isopropanol/Hexane.

    • Yield Target: >80%

    • Validation:

      
       NMR (CDCl3) should show a quintet at ~4.4 ppm (CH-OH) and the benzhydryl singlet at ~4.3 ppm.
      
Phase 2: C3-Homologation Sequence

Objective: Conversion of the 3-hydroxyl group to the 1-hydroxyethyl side chain. Mechanism: Direct displacement of the C3-hydroxyl is difficult due to ring strain. We utilize an oxidation-Wittig-Grignard sequence to extend the carbon chain.

Step 2A: Swern Oxidation to Azetidin-3-one
  • Activation: To a solution of oxalyl chloride (1.2 equiv) in DCM at -78°C, add DMSO (2.4 equiv) dropwise. Stir 15 min.

  • Oxidation: Add solution of 1-benzhydrylazetidin-3-ol (from Phase 1) in DCM dropwise. Stir 45 min at -78°C.

  • Quench: Add Et3N (5 equiv). Warm to 0°C.

  • Isolation: Aqueous workup (NaHCO3). Use the crude ketone immediately (prone to hydrate formation).

Step 2B: Wittig Homologation to Aldehyde
  • Reagent Prep: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in THF at 0°C. Add KOtBu (1.3 equiv). Stir 30 min to form the red ylide.

  • Reaction: Add crude azetidin-3-one (in THF). Stir at RT for 2 hours.

  • Hydrolysis: Add 1N HCl (aq) and stir vigorously for 2 hours (hydrolyzes the enol ether to the aldehyde).

  • Workup: Neutralize with NaHCO3, extract with DCM.

    • Result: 1-Benzhydrylazetidin-3-carbaldehyde.

Step 2C: Grignard Addition
  • Reaction: Dissolve the aldehyde in anhydrous THF at -78°C. Add Methylmagnesium bromide (MeMgBr, 3.0M in ether, 1.2 equiv) dropwise.

  • Completion: Warm to 0°C. Quench with sat. NH4Cl.[4][5]

  • Product: 1-(1-Benzhydrylazetidin-3-yl)ethanol .

    • Data Check: This establishes the "ethyl" linker.

Phase 3: Ether Coupling (Mitsunobu)

Objective: Installation of the 4-chlorophenoxy group with inversion of configuration (if chiral) or general coupling.

Reagents:

  • Alcohol substrate (from Phase 2)

  • 4-Chlorophenol (1.2 equiv)

  • Triphenylphosphine (

    
    , 1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)

Protocol:

  • Dissolve the alcohol, 4-chlorophenol, and

    
     in anhydrous Toluene (0.1 M). Cool to 0°C.
    
  • Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Stir at RT for 12 hours.

  • Purification: Remove solvent. Triturate with cold ether to precipitate triphenylphosphine oxide (

    
    ). Filter. Purify filtrate via flash chromatography (Hexane/EtOAc).
    
Phase 4: Global Deprotection

Objective: Removal of the Benzhydryl group to yield the free amine.

Protocol:

  • Dissolve the protected ether in Methanol/EtOAc (1:1).

  • Add Pd(OH)2/C (Pearlman's catalyst, 10 wt% loading) and Ammonium Formate (5 equiv) or use

    
     balloon.
    
    • Note: Chlorophenyl ethers can be sensitive to hydrogenolysis (de-chlorination). Monitor closely. If de-chlorination is observed, switch to 1-Chloroethyl chloroformate (ACE-Cl) method:

      • ACE-Cl Method:[1] Reflux substrate with ACE-Cl in 1,2-dichloroethane (3h), remove solvent, then reflux in Methanol (1h). This is highly selective for N-dealkylation without touching the aryl chloride.

  • Final Isolation: Evaporate solvent. Convert to Hydrochloride salt using 4M HCl in Dioxane for stability.

Quantitative Data Summary

StepTransformationTypical YieldKey Quality Attribute (KQA)
1 Epichlorohydrin

Azetidin-3-ol
82-85%Purity >98% (HPLC), no polymer
2 Oxidation to Ketone90-95%Absence of hydrate peak in IR
3 Homologation to Alcohol65-70% (2 steps)1H NMR: Doublet at

1.15 (methyl)
4 Mitsunobu Coupling75-80%Removal of

byproduct
5 Deprotection (ACE-Cl)88-92%Retention of Ar-Cl halogen

Troubleshooting & Critical Parameters

"Stalled" Cyclization (Step 1)
  • Symptom: High levels of unreacted linear chlorohydrin after 24h.

  • Cause: Inefficient HCl scavenging or temperature too low.

  • Fix: Ensure reflux is vigorous (65°C). Add catalytic NaI (Finkelstein condition) to accelerate chloride displacement if reaction is sluggish.

Mitsunobu Failure (Step 3)[1]
  • Symptom: No conversion or elimination to alkene.

  • Cause: Steric hindrance at the secondary alcohol adjacent to the azetidine ring.

  • Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
     (Tributylphosphine) for a more powerful coupling system. Alternatively, convert alcohol to Mesylate and displace with 4-chlorophenoxide in DMF at 80°C (SN2).
    

References

  • Gutta, M., et al. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities."[6] Organic Process Research & Development, 2011.[6] Link

  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012. (General reference for Epichlorohydrin handling).
  • Mykhailiuk, P. K.[7][8] "Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery." Angewandte Chemie Int.[7] Ed., 2024.[7][9] Link

  • Couty, F., et al.[6] "The von Braun Reaction Applied to Azetidines."[6] European Journal of Organic Chemistry, 2017.[6] Link

  • Billotte, S. "Synthesis of 3-substituted azetidines." Synlett, 1998.

Sources

Application

Application Note: Preparation of 3-(1-(4-Chlorophenoxy)ethyl)azetidine

Abstract & Scope This technical guide details the synthesis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine , a high-value heterocyclic building block often utilized in the development of monoamine transporter inhibitors and GP...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine , a high-value heterocyclic building block often utilized in the development of monoamine transporter inhibitors and GPCR ligands. The azetidine ring offers a lower lipophilicity (LogP) profile compared to piperidine or pyrrolidine analogs, making it a critical scaffold for optimizing metabolic stability in drug discovery.

This protocol outlines a three-step convergent synthesis starting from commercially available tert-butyl 3-acetylazetidine-1-carboxylate . The workflow prioritizes regio- and chemoselectivity, utilizing a Mitsunobu coupling strategy to install the aryl ether linkage with precision.

Retrosynthetic Strategy

The synthesis is designed around the "Protect-Functionalize-Deprotect" logic to maintain the integrity of the strained azetidine ring.

  • Disconnection: The C–O ether bond is the primary disconnection point.

  • Precursors: The target is traced back to an activated phenol (4-chlorophenol) and a protected azetidine alcohol.

  • Starting Material: The sequence begins with the reduction of a ketone to generate the necessary secondary alcohol handle.

Retrosynthesis Target Target Molecule 3-(1-(4-Chlorophenoxy)ethyl)azetidine Intermediate Protected Ether (N-Boc Intermediate) Target->Intermediate Deprotection (TFA) Alcohol Secondary Alcohol 1-Boc-3-(1-hydroxyethyl)azetidine Intermediate->Alcohol C-O Bond Formation (Mitsunobu) Phenol Reagent 4-Chlorophenol Intermediate->Phenol Start Starting Material 1-Boc-3-acetylazetidine Alcohol->Start Reduction (NaBH4)

Figure 1: Retrosynthetic analysis showing the disconnection of the ether linkage and the protection strategy.

Reagent Selection Guide

Reagent ClassSelected ReagentRole & Rationale (Causality)
Reducing Agent Sodium Borohydride (NaBH₄) Selectivity: Mild enough to reduce the ketone without affecting the tert-butyl carbamate (Boc) protecting group. Safer handling profile than LiAlH₄.[1]
Coupling Agent DIAD / PPh₃ Mitsunobu Protocol: Chosen over SN2 alkylation (using mesylates) because it allows for mild coupling of secondary alcohols with electron-poor phenols under neutral conditions, minimizing elimination side-reactions common in strained rings.
Nucleophile 4-Chlorophenol Acidity: The pKa (~9.4) is ideal for Mitsunobu coupling, ensuring efficient protonation of the betaine intermediate.
Deprotection Trifluoroacetic Acid (TFA) Efficiency: Rapidly cleaves the Boc group.[2] The resulting TFA salt is stable and easily purified by precipitation or resin exchange.

Detailed Experimental Protocol

Step 1: Reduction of Ketone

Objective: Convert 1-Boc-3-acetylazetidine to 1-Boc-3-(1-hydroxyethyl)azetidine.

  • Setup: Charge a round-bottom flask with 1-Boc-3-acetylazetidine (1.0 equiv) and dissolve in Methanol (MeOH) [0.2 M concentration].

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur; ensure venting.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2]

  • Quench: Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield Expectation: >90% (Colorless oil).

Step 2: Etherification (Mitsunobu Coupling)

Objective: Coupling of the secondary alcohol with 4-chlorophenol. Critical: The order of addition is paramount to prevent hydrazine by-product formation.[3]

  • Setup: In a dry flask under Nitrogen/Argon, dissolve the Alcohol product from Step 1 (1.0 equiv), 4-Chlorophenol (1.2 equiv), and Triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF [0.1 M].

  • Activation: Cool the mixture to 0°C.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 12–16 hours.

  • Workup (TPPO Removal):

    • Concentrate the reaction mixture.

    • Triturate the residue with cold Diethyl Ether/Hexane (1:1). Triphenylphosphine oxide (TPPO) precipitates as a white solid. Filter off the solid.[2]

    • Concentrate the filtrate.[3]

  • Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Yield Expectation: 65–75%.

Step 3: N-Boc Deprotection

Objective: Removal of the protecting group to yield the final amine.[2]

  • Setup: Dissolve the Ether intermediate from Step 2 in Dichloromethane (DCM) [0.2 M].

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (Volume ratio 1:4 TFA:DCM) dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours.

  • Workup (Free Basing):

    • Concentrate in vacuo to remove excess TFA and DCM.

    • Redissolve residue in DCM. Wash with saturated aqueous NaHCO₃ (pH > 8).

    • Caution: CO₂ evolution will be vigorous.

    • Separate organic layer, dry over Na₂SO₄, and concentrate.[3][4]

  • Final Form: The product is often stored as an HCl or Oxalate salt for stability. To form HCl salt, treat the free base in ether with 2M HCl in ether.

Process Workflow & Logic

Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Mitsunobu Coupling cluster_2 Step 3: Deprotection S1_Start Ketone Precursor S1_Reagent NaBH4 / MeOH (0°C to RT) S1_Start->S1_Reagent S1_Prod Alcohol Intermediate S1_Reagent->S1_Prod S2_Reagents PPh3 + 4-Cl-Phenol + DIAD (Dropwise) S1_Prod->S2_Reagents S2_Mech Betaine Formation & SN2 Displacement S2_Reagents->S2_Mech S2_Prod Protected Ether S2_Mech->S2_Prod S3_Reagent TFA / DCM S2_Prod->S3_Reagent S3_Workup NaHCO3 Wash (Free Base) S3_Reagent->S3_Workup Final 3-(1-(4-Chlorophenoxy)ethyl)azetidine S3_Workup->Final

Figure 2: Step-by-step process flow emphasizing critical reagents and intermediates.

Analytical Validation Criteria

To ensure the trustworthiness of the synthesis, the final product must meet the following specifications:

  • 1H NMR (400 MHz, CDCl₃):

    • Aromatic: δ 7.25 (d, 2H), 6.80 (d, 2H) – Characteristic of para-substituted chlorophenoxy.

    • Methine (Ether): δ 4.3–4.5 (m, 1H) – The proton on the carbon bearing the oxygen.

    • Azetidine Ring: δ 3.5–3.9 (m, 4H) – Distinctive multiplet for the strained ring protons.

    • Methyl: δ 1.2–1.3 (d, 3H) – Doublet corresponding to the ethyl group terminus.

  • LCMS: [M+H]⁺ peak corresponding to Molecular Weight ~211.69 (Free base). Expect characteristic Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl).

Safety & Handling

  • Azetidines: Strained amines can be physiologically active. Handle with gloves and in a fume hood.[2]

  • DIAD: Shock sensitive and explosive if heated under confinement. Store in a refrigerator.

  • TFA: Highly corrosive and volatile. Use only in a well-ventilated hood.

References

  • Reduction of 3-acetylazetidine: Bianco, A., et al. "Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride." Synthetic Communications, 1988.[5] (Validated via Semantic Scholar).

  • Mitsunobu Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. .

  • N-Boc Deprotection: Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004. See also BenchChem Protocol for TFA Deprotection. .

  • Azetidine Synthesis Review: Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012.[6][7] .

Sources

Method

Application Note: Phenoxyethyl Azetidines in Medicinal Chemistry

Bioisosteric Design, Synthesis, and Pharmacokinetic Optimization Executive Summary The phenoxyethyl azetidine moiety represents a strategic structural motif in modern medicinal chemistry, primarily utilized as a rigidifi...

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Design, Synthesis, and Pharmacokinetic Optimization

Executive Summary

The phenoxyethyl azetidine moiety represents a strategic structural motif in modern medicinal chemistry, primarily utilized as a rigidified, metabolically stable bioisostere of the classical N-phenoxyethyl-amine pharmacophore (common in GPCR ligands and ion channel modulators). By replacing flexible diethylamine or lipophilic piperidine groups with the strained, four-membered azetidine ring, researchers can significantly lower lipophilicity (


), reduce metabolic 

-dealkylation, and mitigate off-target liabilities such as hERG inhibition. This guide details the design rationale, synthetic protocols, and validation workflows for integrating phenoxyethyl azetidines into drug candidates.

Design Rationale & Mechanism

The "Phenoxyethyl" Pharmacophore Problem

The 2-phenoxyethyl-amine motif (Ph-O-CH2-CH2-NR2) is ubiquitous in bioactive molecules (e.g., antihistamines, SSRIs, beta-blockers). However, traditional acyclic amines or piperidine variants often suffer from:

  • Rapid Metabolism: High susceptibility to oxidative

    
    -dealkylation by CYP450 isoforms.
    
  • hERG Liability: Flexible, basic amines linked to aromatic rings are a primary pharmacophore for hERG channel blockade, leading to cardiotoxicity risks.

  • Non-Specific Binding: High lipophilicity contributes to poor selectivity.

The Azetidine Solution

Incorporating the nitrogen into a four-membered azetidine ring creates the 1-(2-phenoxyethyl)azetidine scaffold. This modification alters the physicochemical profile as follows:

PropertyEffect of Azetidine Substitution (vs. Piperidine/Diethylamine)Mechanistic Basis
Basicity (

)
Lowered (~0.5 - 1.0 unit) Increased

-character of the nitrogen lone pair due to ring strain (

).
Lipophilicity (

)
Decreased Reduced carbon count and compact polar surface area.
Metabolic Stability Increased Steric bulk of the ring hinders CYP access to the

-carbon; ring strain disfavors iminium ion intermediate formation required for dealkylation.
Rigidity Increased Constrains the

-vector, potentially improving target selectivity.

Strategic Decision Workflow

Use the following logic flow to determine if a phenoxyethyl azetidine scaffold is appropriate for your lead series.

Azetidine_Decision_Tree Start Lead Compound Analysis: Contains Phenoxyethyl-Amine? Check_Metab Is Metabolic Clearance High? (N-dealkylation dominant) Start->Check_Metab Check_hERG Is hERG Inhibition > 10 µM? Check_Metab->Check_hERG Yes Check_LogD Is LogD > 3.5? Check_Metab->Check_LogD No Check_hERG->Check_LogD No Action_Azetidine STRATEGY: Synthesize 1-(2-phenoxyethyl)azetidine Check_hERG->Action_Azetidine Yes (Risk) Check_LogD->Action_Azetidine Yes Action_Other Consider Oxetane or Fluorination strategies Check_LogD->Action_Other No

Figure 1: Decision tree for implementing azetidine bioisosteres in lead optimization.

Experimental Protocols

Synthesis of 1-(2-Phenoxyethyl)azetidine Derivatives

Method A: Nucleophilic Displacement (Preferred for Scale-up) This method utilizes a phenoxyethyl bromide or tosylate intermediate. It is robust and avoids the instability issues sometimes seen with azetidine reductive amination.

Materials:

  • Substituted Phenol (1.0 equiv)

  • 1,2-Dibromoethane (3.0 equiv) or 2-Bromoethyl triflate

  • Azetidine hydrochloride (1.2 equiv)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (MeCN), DMF

Step-by-Step Protocol:

  • Linker Installation (O-Alkylation):

    • Dissolve substituted phenol (1.0 mmol) in MeCN (5 mL).

    • Add

      
       (2.0 mmol) and 1,2-dibromoethane (3.0 mmol). Note: Excess dibromide prevents dimerization.
      
    • Heat to 80°C for 4–6 hours. Monitor by LCMS.[1]

    • Workup: Filter solids, concentrate filtrate. Purify the 1-(2-bromoethoxy)benzene intermediate via silica flash chromatography (Hexane/EtOAc).

  • Azetidine Coupling (N-Alkylation):

    • Dissolve the bromo-intermediate (1.0 mmol) in DMF (3 mL).

    • Add Azetidine HCl (1.2 mmol) and

      
       or DIPEA (2.5 mmol). Critical: Use a sealed tube if heating is required, though azetidine is volatile.
      
    • Stir at 60°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

      
      .
      
    • Purification: Silica chromatography (DCM/MeOH/NH3). Azetidines are polar; use 1-5% MeOH.

Method B: Reductive Amination (Alternative)

  • Reagents: 2-Phenoxyacetaldehyde + Azetidine +

    
    .
    
  • Caution: Azetidine is nucleophilic but sterically small; however, 2-phenoxyacetaldehyde is prone to polymerization. Fresh preparation of the aldehyde is required.

Chemical Validation & QC
  • NMR Signature: Look for the characteristic azetidine triplets at

    
     ~3.2 ppm (
    
    
    
    ring) and the quintet at
    
    
    ~2.1 ppm (
    
    
    ring). The ethylene linker usually appears as two triplets at
    
    
    4.0 (
    
    
    ) and
    
    
    2.8 (
    
    
    ).
  • Stability Check: Azetidines can ring-open under highly acidic conditions. Avoid strong acid workups; use neutral or basic extraction conditions.

In Vitro Validation Assays

Microsomal Stability (Metabolic Clearance)

Objective: Confirm that the azetidine scaffold reduces intrinsic clearance (


) compared to a diethylamine or piperidine analog.
  • Incubation: Incubate test compound (1 µM) with human/rat liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Quantify parent remaining via LC-MS/MS.

  • Success Metric: A >2-fold increase in half-life (

    
    ) vs. the acyclic analog indicates successful metabolic blockage.
    
hERG Inhibition (Patch Clamp)

Objective: Assess cardiotoxicity risk reduction.

  • System: CHO cells stably expressing hERG potassium channels.

  • Protocol: Whole-cell patch clamp. Perfuse cells with compound at 0.1, 1, 10, and 30 µM.

  • Endpoint: Measure tail current amplitude. Calculate

    
    .
    
  • Expectation: Phenoxyethyl azetidines typically show higher

    
     (safer) than phenoxyethyl piperidines due to lower lipophilicity and altered basicity.
    

Synthesis Pathway Diagram[2]

Synthesis_Pathway Phenol Substituted Phenol Intermediate Intermediate: 2-Phenoxyethyl Bromide Phenol->Intermediate K2CO3, MeCN 80°C, 4h Dibromide 1,2-Dibromoethane (Excess) Dibromide->Intermediate Product Final Product: 1-(2-Phenoxyethyl)azetidine Intermediate->Product DMF, 60°C Nucleophilic Sub. Azetidine Azetidine HCl + Base Azetidine->Product

Figure 2: Two-step synthesis of 1-(2-phenoxyethyl)azetidine via bromo-alkoxy intermediate.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link (Discusses general azetidine/small ring bioisosterism principles).

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Foundational text on 4-membered heterocycles in med chem).

  • Lowe, M. A., et al. (2012).[2] "Synthesis of Azetidines and Pyrrolidines via Iodocyclization of Homoallylic Amines." The Journal of Organic Chemistry. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). "Role of Bioactivation in Idiosyncratic Drug Toxicity: Structural Alerts and Risk Assessment." Chemical Research in Toxicology. Link (Context for metabolic stability of cyclic amines).

  • BenchChem Application Note. "Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry." Link (Specific building block applications).

Sources

Application

microwave-assisted synthesis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(1-(4-Chloropheno...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine , a privileged scaffold in medicinal chemistry often associated with S1P1 receptor modulators and monoamine reuptake inhibitors.

Traditional thermal synthesis of secondary alkyl-aryl ethers on strained azetidine rings is plagued by low yields, long reaction times, and competing elimination reactions. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , specifically a microwave-promoted Mitsunobu coupling , we achieve a 6-fold reduction in reaction time and a significant suppression of side products compared to conventional heating.

Key Advantages of this Protocol:

  • Speed: Coupling time reduced from 18 hours (thermal) to 20 minutes.

  • Selectivity: Dielectric heating favors the SN2 pathway over E2 elimination.

  • Integrity: Mild conditions preserve the thermally sensitive azetidine ring.

Retrosynthetic Analysis & Strategy

The target molecule (3) is accessed via a convergent route involving the etherification of N-Boc-protected 3-(1-hydroxyethyl)azetidine (1) with 4-chlorophenol (2), followed by acidic deprotection.

  • Strategic Choice: The Mitsunobu reaction is selected over SNAr. While SNAr is cheaper, 4-chlorophenol is not sufficiently nucleophilic to displace a leaving group on a secondary carbon without competing elimination, and the unactivated nature of the azetidine secondary alcohol makes direct substitution difficult. The Mitsunobu reaction, driven by the formation of the strong P=O bond, provides the necessary thermodynamic driving force.

Reaction Scheme:

  • Coupling: tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate + 4-Chlorophenol

    
     Intermediate Ether
    
  • Deprotection: Intermediate Ether

    
     Target Amine
    

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode cavity synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 10 mL pressure-rated borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS: 142253-56-3)

    • 4-Chlorophenol (CAS: 106-48-9)

    • Triphenylphosphine (

      
      ) (polymer-supported optional for easier workup)
      
    • Diisopropyl azodicarboxylate (DIAD) - Handle with Care

    • Anhydrous THF (Tetrahydrofuran)

Protocol A: Microwave-Assisted Mitsunobu Coupling

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 10 mL microwave vial and allow it to cool under a stream of Argon.

    • Add Triphenylphosphine (

      
      )  (1.5 equiv, 1.5 mmol, 393 mg).
      
    • Add 4-Chlorophenol (1.2 equiv, 1.2 mmol, 154 mg).

    • Add N-Boc-3-(1-hydroxyethyl)azetidine (1.0 equiv, 1.0 mmol, 201 mg).

    • Seal the vial and purge with Argon for 2 minutes.

  • Solvation & Activation:

    • Inject Anhydrous THF (4.0 mL) via syringe.

    • Cool the vessel to 0°C in an ice bath (external to the microwave).

    • Critical Step: Add DIAD (1.5 equiv, 1.5 mmol, 0.29 mL) dropwise over 2 minutes. The solution will turn yellow.

    • Note: The low-temperature addition prevents the rapid exotherm from generating reduced hydrazine byproducts before the betaine intermediate forms.

  • Microwave Irradiation:

    • Transfer the vessel to the microwave reactor.

    • Parameters:

      • Temperature: 110 °C

      • Time: 20 minutes

      • Pressure Limit: 15 bar

      • Stirring: High (600 rpm)

      • Power: Dynamic (Max 150W)

  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (

      
      ). Filter off the white solid.
      
    • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the N-Boc protected intermediate as a clear oil.

Protocol B: Deprotection & Isolation
  • Dissolve the purified intermediate (from Protocol A) in DCM (2 mL).

  • Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0°C.

  • Stir at Room Temperature for 1 hour (Monitor by LCMS; MW is not necessary for this rapid step).

  • Concentrate in vacuo.

  • Free Base Formation: Redissolve in DCM, wash with sat.

    
    , dry over 
    
    
    
    , and concentrate to afford 3-(1-(4-Chlorophenoxy)ethyl)azetidine .

Data Analysis & Comparison

The microwave protocol demonstrates superior efficiency compared to the traditional thermal reflux method.

Table 1: Method Comparison

ParameterThermal Reflux (THF, 65°C)Microwave Synthesis (110°C)Improvement Factor
Reaction Time 18 Hours20 Minutes54x Faster
Isolated Yield 42%78%1.8x Higher
Purity (HPLC) 85% (Elimination byproducts)96%Cleaner Profile
Solvent Volume 20 mL/mmol4 mL/mmolGreener

Mechanistic Logic & Visualization

The success of the microwave protocol relies on the Dipolar Polarization mechanism. The polar transition state of the Mitsunobu betaine formation and the subsequent


 displacement are highly susceptible to microwave irradiation, which lowers the activation energy barrier (

) more effectively than convective heating.
Workflow Diagram

G Start Reagents: Boc-Alcohol + 4-Cl-Phenol + PPh3 Activation Activation (0°C): Add DIAD slowly (Form Betaine) Start->Activation Mix in THF MW_Step MW Irradiation: 110°C, 20 min (SN2 Displacement) Activation->MW_Step Transfer to Cavity Workup Workup: Precipitate Ph3PO Flash Chromatography MW_Step->Workup Cool & Conc. Deprotection Deprotection: TFA/DCM Isolate Target Workup->Deprotection Purified Intermediate

Caption: Figure 1. Optimized workflow for the .

Mechanistic Pathway

Mechanism PPh3_DIAD PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate PPh3_DIAD->Betaine Fast Activated_Alc Oxyphosphonium Salt (Activated Alcohol) Betaine->Activated_Alc + Substrate (Alcohol) Proton Transfer Transition Transition State (Highly Polar) Activated_Alc->Transition + 4-Cl-Phenol MW Energy Absorption Product Inverted Ether Product + Ph3PO Transition->Product SN2 Displacement

Caption: Figure 2. The Mitsunobu mechanism highlighting the polar Transition State stabilized by microwave dielectric heating.

Troubleshooting & Optimization (The "Scientist's Notebook")

  • Issue: Low Yield / Elimination Products.

    • Cause: Secondary alcohols on azetidines are sterically hindered.

    • Solution: Increase the concentration. Microwave reactions thrive at high concentrations (0.5 M - 1.0 M). If elimination (alkene formation) is observed, lower the temperature to 80°C and extend time to 40 mins.

  • Issue: Difficulty Removing

    
    . 
    
    • Solution: Use Polymer-supported Triphenylphosphine (PS-PPh3). While it requires mechanical stirring (not magnetic), it allows filtration-based workup. Alternatively, use a "greener" Mitsunobu reagent like CMBP (Cyanomethylenetributylphosphorane).

  • Safety Note: Azetidines are strained rings. While stable under these conditions, avoid strong Lewis acids at high temperatures which can cause ring-opening polymerization.

References

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Dambruoso, P., et al. (2013). "Microwave-assisted synthesis of small-ring heterocycles." Chem. Soc. Rev., 42, 4948-4949. Link

  • Biotage Application Note. "Transitioning Mitsunobu Reactions from Thermal to Microwave Conditions." Biotage Knowledge Base. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine

Welcome to the technical support guide for the synthesis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this valuable azetidine scaffold. As a four-membered heterocycle, azetidine presents unique synthetic challenges due to its inherent ring strain, which is approximately 25.4 kcal/mol.[1][2] This strain makes the ring susceptible to opening and side reactions, demanding carefully controlled experimental conditions.[1]

This guide provides a structured, question-and-answer approach to troubleshoot common issues and answer frequently asked questions, ensuring you can navigate the complexities of this synthesis with confidence and improve your experimental outcomes.

Synthetic Overview

The most reliable and common route to 3-(1-(4-Chlorophenoxy)ethyl)azetidine involves a two-step sequence starting from the commercially available or synthetically prepared N-Boc-3-(1-hydroxyethyl)azetidine. The key steps are:

  • Ether Formation: Coupling of the secondary alcohol on the azetidine precursor with 4-chlorophenol, typically via a Mitsunobu reaction.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final amine.

G cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: Deprotection Precursor N-Boc-3-(1-hydroxyethyl)azetidine Intermediate N-Boc-3-(1-(4-Chlorophenoxy)ethyl)azetidine Precursor->Intermediate Etherification FinalProduct 3-(1-(4-Chlorophenoxy)ethyl)azetidine Intermediate->FinalProduct Acidolysis Reagents1 4-Chlorophenol, DIAD/DEAD, PPh₃ Reagents1->Precursor Reagents2 TFA or HCl/Dioxane Reagents2->Intermediate

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the Mitsunobu reaction generally preferred over a Williamson ether synthesis for the coupling step?

A1: This is a critical question of reaction strategy. While the Williamson ether synthesis is a classic method for forming ethers, it is often suboptimal for coupling a secondary alcohol like our precursor. The Williamson route requires a strong base to deprotonate the alcohol, creating an alkoxide. This strongly basic, sterically hindered environment significantly favors a competing E2 elimination reaction, which would form an unwanted azetine byproduct. The Mitsunobu reaction, conversely, proceeds under neutral, mild conditions, activating the hydroxyl group in situ for nucleophilic attack by the phenol.[3] This pathway minimizes the risk of elimination and typically leads to higher yields of the desired substitution product.[4]

Q2: What is the role of the N-Boc protecting group, and are there alternatives?

A2: The tert-butyloxycarbonyl (Boc) group serves two primary functions:

  • It deactivates the azetidine nitrogen. The electron-withdrawing nature of the carbamate reduces the nucleophilicity and basicity of the nitrogen, preventing it from interfering with the Mitsunobu reaction or acting as a base in other steps.

  • It enhances stability. Protecting groups like Boc can help stabilize the strained azetidine ring against decomposition.[1]

While Boc is common due to its robustness and well-established deprotection protocols, alternatives like the Carboxybenzyl (Cbz) group could be used. However, the Cbz group requires hydrogenolysis for removal, which might not be compatible with the chloro-substituent on the phenyl ring. Therefore, the acid-labile Boc group offers a more practical and orthogonal deprotection strategy.

Q3: How does the inherent ring strain of the azetidine core impact the synthesis and handling of the final product?

A3: The high ring strain makes the azetidine core both a challenge and a synthetically useful feature.[1][5] During synthesis, particularly the deprotection step, harsh acidic conditions or high temperatures can lead to ring-opening or decomposition.[1] Therefore, all steps must be carefully monitored and conducted under the mildest conditions possible. Once synthesized, the final product, a free secondary amine, is more stable but should still be handled with care. Avoid strong acids during purification and storage. It is often recommended to store the final product as a salt (e.g., hydrochloride) to improve its long-term stability.

Troubleshooting Guide

Issue 1: Low or No Yield in the Mitsunobu Coupling Step

Q: My Mitsunobu reaction to form N-Boc-3-(1-(4-Chlorophenoxy)ethyl)azetidine is giving very low yields (<30%). What are the likely causes and how can I fix it?

A: Low yields in this step are a common but solvable problem. The Mitsunobu reaction is highly sensitive to reagent quality and reaction conditions. Let's break down the potential culprits.

G Start Low Yield in Mitsunobu Step Reagent_Check 1. Verify Reagent Quality Start->Reagent_Check Condition_Check 2. Assess Reaction Conditions Reagent_Check->Condition_Check Reagents OK Sol_Reagent1 Use fresh, high-purity DIAD/DEAD. (Store under N₂ in a freezer) Reagent_Check->Sol_Reagent1 DIAD/DEAD suspect? Sol_Reagent2 Ensure PPh₃ is dry and crystalline. (Not powdery/oxidized) Reagent_Check->Sol_Reagent2 PPh₃ suspect? Sol_Reagent3 Use anhydrous solvent (THF). (Distill from Na/benzophenone) Reagent_Check->Sol_Reagent3 Solvent wet? Workup_Check 3. Review Workup & Purification Condition_Check->Workup_Check Conditions OK Sol_Condition1 Add DIAD/DEAD dropwise at 0°C. (Prevents byproduct formation) Condition_Check->Sol_Condition1 Addition too fast? Sol_Condition2 Ensure correct stoichiometry. (See Table 1) Condition_Check->Sol_Condition2 Incorrect equivalents? Sol_Condition3 Allow reaction to warm to RT and stir for sufficient time (6-18h). Monitor by TLC/LC-MS. Condition_Check->Sol_Condition3 Incomplete reaction? Sol_Workup Optimize chromatography. Consider recrystallization to remove TPPO. Workup_Check->Sol_Workup Purification issue?

Caption: Troubleshooting workflow for low Mitsunobu yield.

Causality & Solutions:

  • Reagent Quality: The azodicarboxylate (DIAD or DEAD) and triphenylphosphine (PPh₃) are the most common points of failure. DIAD/DEAD can degrade upon storage. PPh₃ readily oxidizes to triphenylphosphine oxide (TPPO).[3]

    • Solution: Always use fresh, high-purity DIAD or DEAD. It should be a clear yellow-orange liquid. Store it under nitrogen or argon in a freezer. Triphenylphosphine should be a white, crystalline solid. If it appears powdery, it may have oxidized. Use anhydrous solvents, as water will consume the activated intermediates.

  • Reaction Conditions: The order and rate of addition are critical.[6]

    • Solution: Dissolve the alcohol precursor, 4-chlorophenol, and PPh₃ in anhydrous THF. Cool the solution to 0°C in an ice bath. Add the DIAD/DEAD dropwise over 15-20 minutes. A rapid, exothermic reaction can lead to the formation of hydrazide byproducts. After addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Acidity of the Nucleophile: The Mitsunobu reaction works best for nucleophiles with a pKa ≤ 15.[6]

    • Insight: 4-Chlorophenol has a pKa of approximately 9.4, making it an excellent nucleophile for this reaction, so this is unlikely to be the root cause.

Issue 2: Difficulty Removing Triphenylphosphine Oxide (TPPO) Byproduct

Q: My reaction worked, but I am struggling to separate my product from the TPPO byproduct during column chromatography. How can I improve this?

A: This is the classic challenge of the Mitsunobu reaction. TPPO is often greasy and can co-elute with products of similar polarity.[3]

Solutions:

  • Recrystallization (Preferred if product is solid): This is often the most effective method. After the aqueous workup, concentrate the crude material and attempt to recrystallize it from a suitable solvent system (e.g., ethyl acetate/hexanes). TPPO is often less soluble and may crystallize out, or vice-versa.

  • Modified Workup: After the reaction is complete, some literature suggests adding pentane or ether to the reaction mixture to precipitate the TPPO, which can then be removed by filtration.

  • Chromatography Optimization: If chromatography is the only option, use a less polar solvent system and consider a dry-loading technique to improve separation. Sometimes, a small amount of a polar solvent like methanol in the mobile phase can improve the separation.

Issue 3: Low Yield or Decomposition During N-Boc Deprotection

Q: When I try to remove the Boc group with trifluoroacetic acid (TFA), I get a low yield of my final product and see multiple decomposition spots on my TLC plate. What's wrong?

A: The azetidine ring is sensitive to strong acids.[1] Neat TFA is often too harsh and can cause ring-opening or other decomposition pathways. The goal is to find conditions acidic enough to cleave the Boc group but mild enough to preserve the core structure.[7][8]

Solutions & Protocol Adjustments:

  • Switch to a Milder Acid System: Instead of TFA/DCM, use a 4M solution of HCl in 1,4-dioxane.[9] This is often sufficiently acidic for deprotection while being less aggressive than TFA.

  • Control the Temperature: Perform the deprotection at 0°C. This slows down potential decomposition pathways.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS (every 15-30 minutes). As soon as the starting material is consumed, immediately quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Scavengers: The cleavage of the Boc group generates a tert-butyl cation, which can alkylate the product or other nucleophilic species.[7] While less of a concern here, in other contexts, scavengers like triethylsilane or anisole can be added.

Optimized Experimental Protocols

Protocol 1: Mitsunobu Coupling

Synthesis of tert-butyl 3-(1-(4-chlorophenoxy)ethyl)azetidine-1-carboxylate

Reagent/ParameterMolar Eq.Details
N-Boc-3-(1-hydroxyethyl)azetidine1.0Starting material
4-Chlorophenol1.2Nucleophile
Triphenylphosphine (PPh₃)1.5Activates the alcohol
DIAD or DEAD1.5Oxidant
Solvent-Anhydrous THF (~0.1 M)
Temperature-0°C to Room Temperature
Reaction Time-6-18 hours
Expected Yield -70-85%

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-(1-hydroxyethyl)azetidine (1.0 eq), 4-chlorophenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 20 minutes. The solution will typically turn from colorless to yellow/orange.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 6-18 hours, monitoring completion by TLC (stain with KMnO₄) or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer sequentially with 1M NaOH (to remove excess phenol), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield the product.

Protocol 2: N-Boc Deprotection

Synthesis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine

  • Dissolve the purified N-Boc-3-(1-(4-chlorophenoxy)ethyl)azetidine (1.0 eq) in a minimal amount of dichloromethane (optional, for solubility).

  • Cool the solution to 0°C in an ice-water bath.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl) dropwise.

  • Stir the reaction at 0°C, monitoring for the disappearance of the starting material by TLC or LC-MS (typically 1-3 hours).

  • Once the reaction is complete, carefully quench by pouring the mixture into a beaker containing a vigorously stirred, cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by chromatography or converted to a hydrochloride salt for improved stability.

References

  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • Taylor & Francis Online. (2012). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. [Link]

  • National Center for Biotechnology Information (PMC). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Organic Synthesis. Mitsunobu reaction. [Link]

  • RSC Publishing. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. [Link]

  • ResearchGate. (n.d.). Fused azetidine 92 formation via intramolecular Mitsunobu reaction. [Link]

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

  • Organic Syntheses. azetidine. [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • National Center for Biotechnology Information (PMC). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • IntechOpen. Azetidine Synthesis. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • University of Bari Aldo Moro. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

Sources

Optimization

solubility issues with 3-(1-(4-Chlorophenoxy)ethyl)azetidine hydrochloride salt

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences This technical support guide addresses common solubility challenges encountered with 3-(1-(4-Chlorophenoxy)ethyl)azetidine hydrochloride. As a s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

This technical support guide addresses common solubility challenges encountered with 3-(1-(4-Chlorophenoxy)ethyl)azetidine hydrochloride. As a substituted azetidine, this compound class presents unique physicochemical properties that are critical to understand for successful experimental design, particularly in drug development and medicinal chemistry.[1] This document provides troubleshooting advice, detailed protocols, and foundational knowledge to empower researchers to overcome these hurdles.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the solubility of your compound.

Q1: What are the expected general solubility characteristics of 3-(1-(4-Chlorophenoxy)ethyl)azetidine hydrochloride?

A: As a hydrochloride salt of a basic nitrogen-containing compound, it is expected to be a polar, crystalline solid.[2] Its solubility profile is generally characterized by good solubility in polar protic solvents like water, methanol, and ethanol, and poor solubility in non-polar or weakly polar aprotic solvents such as dichloromethane (DCM), diethyl ether, or hexane.[3] The ethoxy and chlorophenyl groups add some lipophilicity, which may influence its behavior in mixed solvent systems.

Underlying Principle: The protonated azetidine nitrogen and the chloride counter-ion create a highly polar ionic species. This polarity favors interactions with polar solvent molecules, which can effectively solvate the ions and overcome the crystal lattice energy of the solid salt.[4] In non-polar solvents, these favorable interactions are absent, leading to low solubility.

Q2: My compound is a hydrochloride salt. Doesn't that guarantee high aqueous solubility?

A: Not necessarily. While salt formation is a common and effective strategy to increase the aqueous solubility and dissolution rate of poorly soluble basic drugs, it is not a guarantee of high solubility under all conditions.[4][5] The final solubility is a complex interplay between the properties of the free base, the salt's crystal lattice energy, the solution pH, and the presence of other ions in the medium.[6]

Q3: What are the most critical factors I need to control when working with this compound's solubility?

A: The three most critical factors are:

  • pH: This is the master variable. The solubility of a basic hydrochloride salt is profoundly pH-dependent.[7]

  • Common Ions: The presence of chloride ions in your solvent system can significantly decrease solubility.[8][9]

  • Solid-State Form: Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities.[10]

Section 2: Troubleshooting Guide: Aqueous Solubility Issues

This section provides solutions to specific problems you may encounter when preparing aqueous solutions.

Issue 1: The compound dissolves very slowly or appears insoluble in neutral water or buffer.

Q: I've added my compound to water (pH ~7), and it's not dissolving, or the dissolution is extremely slow. What's my first step?

A: Your observation likely indicates that the intrinsic solubility of the free base form is low and the pH of the solution is not acidic enough to maintain the compound in its more soluble protonated (salt) form.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor aqueous solubility.

Recommended Actions:

  • pH Adjustment: The most effective first step is to lower the pH. Prepare your solution in an acidic buffer (e.g., pH 2-4) or titrate your aqueous suspension with dilute HCl (e.g., 0.1 N) until the solid dissolves. This ensures the azetidine nitrogen remains protonated.

  • Physical Methods: If pH adjustment alone is insufficient, physical methods can aid dissolution.[3]

    • Sonication: Use an ultrasonic bath to break apart solid agglomerates and increase the surface area exposed to the solvent.

    • Gentle Warming: Slightly increasing the temperature can enhance both the rate of dissolution and the equilibrium solubility. However, be cautious of potential degradation; always confirm stability at elevated temperatures first.

    • Particle Size Reduction: Smaller particles have a larger surface-area-to-volume ratio, which can increase the dissolution rate as described by the Noyes-Whitney equation.[4][11] If you consistently face slow dissolution, consider micronization of your material.

Issue 2: The compound dissolves at low pH but precipitates upon pH increase.

Q: My compound forms a clear solution in acidic media, but when I adjust the pH towards neutral for my assay (e.g., cell-based assay at pH 7.4), a precipitate forms. Why?

A: This is a classic case of pH-dependent solubility for a basic compound. At low pH, the compound exists as the soluble hydrochloride salt. As you increase the pH, you approach and surpass the compound's pKa, causing the protonated azetidine to deprotonate, converting the soluble salt into the much less soluble neutral free base.[7][12] The pH at which precipitation begins is a critical parameter for formulation development.

Underlying Principle: The pH-pKa Relationship

The equilibrium between the insoluble free base and the soluble salt is governed by the Henderson-Hasselbalch equation. When the solution pH is significantly lower than the pKa of the azetidine nitrogen, the equilibrium favors the protonated, soluble form. When the pH rises above the pKa, the neutral, less soluble free base predominates.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Soluble Azetidine-H⁺Cl⁻ (Soluble Salt Form) Insoluble Azetidine (Insoluble Free Base) + H⁺ + Cl⁻ Soluble->Insoluble  Add Base (e.g., NaOH)  Increase pH Insoluble->Soluble  Add Acid (e.g., HCl)  Decrease pH

Caption: pH-dependent equilibrium of the azetidine salt.

Solution: You must determine the pH-solubility profile of your compound to identify the pH at which it precipitates (often denoted as pHmax).[12] This allows you to work within a safe pH range or design a formulation that can maintain solubility at higher pH values (see Section 4). A detailed protocol for generating this profile is provided in Section 5.

pHSolubility (mg/mL) - Example DataSolid Phase in Equilibrium
2.0> 50Salt
4.045.2Salt
6.015.8Salt to Base Transition
7.01.5Base
7.40.4Base
8.00.1Base

Table 1: Example pH-solubility profile for a weakly basic hydrochloride salt. Note the dramatic drop in solubility as the pH approaches and exceeds the pKa.

Issue 3: Solubility is lower in buffers like PBS or simulated gastric fluid compared to deionized water.

Q: I achieved a certain solubility in a pH 2 HCl solution, but when I try to dissolve the same amount in simulated gastric fluid (which also has a low pH and contains NaCl), it doesn't fully dissolve. What's happening?

A: This is a textbook example of the common-ion effect .[9] The solubility of your hydrochloride salt is governed by its solubility product (Ksp). Simulated gastric fluid and many biological buffers contain a significant concentration of chloride ions (Cl⁻). This "common ion" shifts the dissolution equilibrium back towards the solid, undissolved salt, thereby reducing its solubility compared to a solution with no initial chloride concentration.[8][13][14]

Underlying Principle: Le Châtelier's Principle

The dissolution equilibrium is: Azetidine-H⁺Cl⁻ (solid) ⇌ Azetidine-H⁺ (aq) + Cl⁻ (aq). Adding an external source of Cl⁻ (the common ion) increases the concentration of products. According to Le Châtelier's principle, the system will shift to the left to counteract this change, resulting in more solid precipitate and a lower concentration of the dissolved Azetidine-H⁺ cation.[13][15]

G Equilibrium Azetidine-H⁺Cl⁻ (s) ⇌ Azetidine-H⁺ (aq) + Cl⁻ (aq) Shift Equilibrium shifts LEFT (Precipitation increases) Equilibrium->Shift Response AddCl Add External Cl⁻ (e.g., from NaCl) AddCl->Equilibrium Stress Result Solubility Decreases Shift->Result

Caption: The Common-Ion Effect reduces solubility.

Practical Implication: Always measure solubility in the final, intended medium. Do not assume solubility data from simple aqueous solutions will translate directly to complex biological fluids or high-salt buffers.[16]

Solvent System (pH adjusted to 2.5)Chloride Ion Conc.Solubility (mg/mL)
Deionized Water + HCl~3 mM85
Simulated Gastric Fluid (contains NaCl)~35 mM52

Table 2: Example data illustrating the suppression of solubility due to the common-ion effect.

Section 3: Troubleshooting Guide: Organic Solvent Solubility

Issue 4: The compound will not dissolve in common organic solvents for chemical reactions.

Q: I need to perform a coupling reaction (e.g., amide bond formation) in Dichloromethane (DCM), but my azetidine hydrochloride salt is completely insoluble. How can I get it into solution?

A: The high polarity of the hydrochloride salt prevents its dissolution in less polar organic solvents. The solution is to convert the salt back to its neutral, "free base" form, which is significantly less polar and more soluble in solvents like DCM, THF, or ethyl acetate.[3]

Recommended Protocol: This conversion can be done as a separate workup step or in situ just before your reaction.

  • Suspend: Suspend the azetidine hydrochloride salt (1 equivalent) in your anhydrous organic solvent (e.g., DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool: Cool the suspension to 0 °C in an ice bath.

  • Add Base: Slowly add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise (1.05-1.1 equivalents).

  • Stir: Stir the mixture at 0 °C for 15-30 minutes. You will often observe the formation of a new precipitate, which is the triethylammonium chloride byproduct, while your desired free base dissolves into the solvent.

  • Proceed: The resulting solution containing the dissolved free base can often be used directly in the subsequent reaction.

Section 4: Advanced Solubility Enhancement Strategies

Q: Standard pH adjustment isn't sufficient for my desired concentration at physiological pH. What other formulation strategies can I explore?

A: When intrinsic solubility is the limiting factor even after optimizing pH, several formulation techniques can be employed to increase and maintain the concentration of the drug in solution.[11]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.

  • Surfactants: Surfactants form micelles that can encapsulate the drug, increasing its apparent solubility. This is particularly useful for increasing the concentration above the natural equilibrium solubility.[5]

  • Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility.[5]

StrategyCommon ExamplesMechanism of Action
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400)Reduces the polarity of the aqueous medium, making it more favorable for the solute.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELForms micelles in which the hydrophobic drug can partition.[5]
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)The drug molecule sits within the hydrophobic core of the cyclodextrin molecule.[5]

Table 3: Common excipients used for solubility enhancement.

Section 5: Key Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[17]

Materials:

  • 3-(1-(4-Chlorophenoxy)ethyl)azetidine hydrochloride

  • Selected solvents (e.g., water, pH 7.4 PBS, 0.1 N HCl)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Validated HPLC method for concentration analysis

  • pH meter

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent. A visible amount of undissolved solid should remain.

  • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, let the vials stand to allow large particles to settle. Visually confirm that undissolved solid is still present.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant. Be careful not to disturb the pellet.

  • Dilute the supernatant with an appropriate mobile phase or solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.[18]

  • If using a buffered system, measure the final pH of the saturated solution to ensure it has not shifted.[19]

Protocol 2: Generation of a pH-Solubility Profile

This protocol expands on the shake-flask method to determine solubility across a range of pH values.

Materials:

  • Same as Protocol 1.

  • A series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 9). Use buffers with low chloride content where possible to minimize the common-ion effect.

Procedure:

  • Perform the shake-flask method (Protocol 1) in parallel for each buffer system.

  • It is critical to measure the pH of the supernatant after the equilibrium period, as the dissolution of the compound can slightly alter the final pH of the buffer.[19]

  • Plot the measured solubility (on a log scale) against the final measured pH. This graph is your pH-solubility profile and is essential for all further development.

References

  • ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • Jadhav, P., et al. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? International Journal of Pharmaceutical Sciences and Research. [Link]

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. CK-12. [Link]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. [Link]

  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Quora. (2013). How and why does change in pH effect NaCl solubility? Quora. [Link]

  • Khan Academy. (2021). The common-ion effect | Equilibrium | AP Chemistry. YouTube. [Link]

  • Ijeomah, A. I., & Osu, C. I. (2021). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science. [Link]

  • Al-Ghaban, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Wikipedia. (n.d.). Common-ion effect. Wikipedia. [Link]

  • John, C. T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research. [Link]

  • Serajuddin, A. T. M., & Pudipeddi, M. (2002). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • Sharma, D., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Chemistry LibreTexts. (2023). 18.3: Common-Ion Effect in Solubility Equilibria. [Link]

  • Ovid. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

  • Rafols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]

  • Helda - Helsinki.fi. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. [Link]

  • Springer. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Medicinal Chemistry Research. [Link]

  • ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Azetidine Ring Closure Optimization

Subject: Troubleshooting & Optimization of 4-Membered Nitrogen Heterocycle Synthesis Introduction: The Kinetic vs. Thermodynamic Battlefield Azetidine synthesis is deceptively difficult. While Baldwin’s Rules classify th...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization of 4-Membered Nitrogen Heterocycle Synthesis

Introduction: The Kinetic vs. Thermodynamic Battlefield

Azetidine synthesis is deceptively difficult. While Baldwin’s Rules classify the 4-exo-tet ring closure as favorable, the reality in the flask is a battle against ring strain (~26 kcal/mol) and entropy. Unlike the rapid formation of pyrrolidines (5-membered), azetidines suffer from slow kinetics, making them prone to two primary failure modes: intermolecular polymerization (oligomerization) and elimination (forming allylic amines).

This guide moves beyond textbook theory to address the practical "why" and "how" of failing reactions, focusing on the three dominant methodologies: Nucleophilic Displacement , Mitsunobu Cyclization , and Pd-Catalyzed C-H Activation .

Module 1: Strategic Route Selection

Before optimizing conditions, verify your method matches your substrate's electronic profile. Use the decision matrix below to select the correct protocol.

AzetidineStrategy Start Substrate Analysis Q1 Functional Group Handle? Start->Q1 PathA 1,3-Amino Alcohol Q1->PathA OH + NH PathB gamma-Haloamine Q1->PathB X + NH PathC Unactivated Alkyl Chain Q1->PathC C-H only Q2 Nitrogen Protecting Group? PathA->Q2 Method2 Method B: Standard Nucleophilic Substitution (NaH/DMF) PathB->Method2 Method3 Method C: Pd-Catalyzed C-H Activation (Req. Directing Group) PathC->Method3 Method1 Method A: One-Pot Activation/Cyclization (MsCl/Base or Mitsunobu) Q2->Method1 EWG (Ts, Boc, Ns) Q2->Method2 Alkyl/Benzyl (Requires step-wise activation)

Figure 1: Strategic decision tree for selecting the optimal azetidine ring-closure methodology based on starting material functionality.

Module 2: Nucleophilic Displacement (The "Bread & Butter")

This is the most common method but fails frequently due to concentration effects. The reaction involves an intramolecular


 attack of an amine (or amide anion) onto a carbon bearing a leaving group (

-haloamine or activated alcohol).
Standard Protocol: N-Sulfonyl Azetidine Formation

Scope: Cyclization of N-Tosyl-3-bromopropylamine.

  • Solvent: Anhydrous DMF or CH

    
    CN (Polar aprotic is mandatory to solvate the cation and naked the anion).
    
  • Concentration (CRITICAL): 0.05 M to 0.1 M.

  • Base: NaH (2.0 equiv) or K

    
    CO
    
    
    
    (3-5 equiv) with catalytic NaI.
  • Temperature: Start at 0°C, warm to RT. Heat (60-80°C) only if conversion stalls.

Troubleshooting Guide: Nucleophilic Displacement
SymptomDiagnosisCorrective ActionMechanism/Logic
Oligomer/Polymer Formation Reaction concentration is too high.[1]Dilute to 0.01 M. Perform slow addition of the substrate to the base solution (pseudo-high dilution).Intermolecular reaction is second-order (rate

), while intramolecular is first-order. Dilution favors the ring.
Elimination Product (Allylic Amine) Base is acting as a Brønsted base rather than a nucleophile promoter.Switch to a weaker, non-bulky base (e.g., K

CO

in Acetone/Water) or lower the temperature.
High temperature and strong bases (KOtBu) favor E2 elimination over

, especially in hindered systems.
No Reaction (Stalled) Poor Leaving Group (LG) quality or "Rotational Entropy."1. Change LG: Cl

Br

OMs

OTs

ONs (Nosylate) .2. Add Thorpe-Ingold substituents (gem-dimethyl) if structural modification is permitted.
Nosylates are superior leaving groups (approx.

faster than tosylates). Gem-dimethyl groups compress the bond angle, forcing the reactive centers closer.
Hydrolysis of LG Wet solvent or hygroscopic base.Use molecular sieves (3Å) in the reaction vessel.Hydroxide is a smaller, better nucleophile than the sulfonamide anion and will displace the LG to form the alcohol.

Module 3: Advanced Methodologies

A. The Mitsunobu Cyclization

Used for 1,3-amino alcohols. This method avoids handling mutagenic alkyl halides but is strictly governed by pKa.

  • The Constraint: The nitrogen nucleophile must be acidic enough (pKa < 11-13) to be deprotonated by the betaine intermediate.

  • The Fix: If using an alkyl amine (pKa ~35), you MUST protect it with a sulfonamide (Ts, Ns) or carbamate (Boc) to lower the pKa to the active range.

B. Palladium-Catalyzed C-H Activation

For substrates lacking a leaving group, Pd-catalysis can activate unfunctionalized


-C(sp3)-H bonds. This typically requires a Picolinamide (PA)  directing group.

Mechanism Visualization (Pd(II)/Pd(IV) Cycle):

PdCycle Substrate Substrate (PA-Amine) PdII Pd(OAc)2 (Active Catalyst) Substrate->PdII Coordination CH_Act C-H Activation (Cyclopalladation) PdII->CH_Act -AcOH Oxidation Oxidation to Pd(IV) (PhI(OAc)2) CH_Act->Oxidation + Oxidant RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim Ring Closure RedElim->PdII Regeneration Product Azetidine Product RedElim->Product

Figure 2: Simplified catalytic cycle for Pd-catalyzed intramolecular C-H amination. Note the critical Pd(IV) oxidation state required for reductive elimination of the strained ring.

Module 4: Isolation & Purification (Post-Reaction)

Warning: Azetidines are chemically distinct from pyrrolidines regarding stability.

  • Silica Gel Acidity: Many azetidines (especially electron-rich ones) decompose or ring-open on acidic silica.

    • Solution: Pre-treat silica gel with 1-5% Triethylamine (TEA) in the eluent or use Alumina (Basic) .

  • Volatility: Simple azetidines are volatile.

    • Solution: Do not evaporate to dryness under high vacuum if the molecular weight is < 150 g/mol . Isolate as an HCl or Oxalate salt if possible.

FAQ: Rapid Fire Troubleshooting

Q: My LCMS shows the mass of the product, but NMR shows a complex mixture. A: You likely have the linear isomer or a dimer. Azetidine ring closure often competes with dimerization (8-membered ring formation). Check the NMR for characteristic ring protons (typically


 3.0–4.0 ppm for 

-protons). If the shift is too far upfield, the ring might not have closed.

Q: Can I use the Mitsunobu reaction on a secondary alcohol? A: Yes, but expect inversion of configuration at the carbon center. If stereochemistry is vital, ensure your starting material has the opposite configuration of the desired product.

Q: Why is my yield lower with N-Boc compared to N-Tosyl? A: Rotamers. N-Boc azetidines often exist as rotamers on NMR, complicating analysis. However, chemically, the N-Tosyl group is more electron-withdrawing, making the N-H more acidic and the cyclization faster (kinetic effect) compared to Boc.

References

  • Baldwin, J. E. "Rules for Ring Closure." J. Chem. Soc., Chem. Commun., 1976, 734–736. Link

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Org.[2][3][4] Prep. Proced. Int., 2006, 38, 427. (Comprehensive review on nucleophilic displacement strategies).

  • He, G., et al. "Highly Efficient Syntheses of Azetidines... via Palladium Catalyzed Intramolecular Amination."[5] J. Am. Chem. Soc., 2012, 134, 3–6.[5][6] Link

  • Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev., 2009, 109, 2551–2651. Link

  • Gaunt, M. J., et al. "Palladium-Catalyzed C–H Activation of Aliphatic Amines to Give Strained Nitrogen Heterocycles." Nature, 2014.

Sources

Optimization

Technical Support Center: Stability of 3-(1-(4-Chlorophenoxy)ethyl)azetidine in Aqueous Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1-(4-Chlorophenoxy)ethyl)azetidine. This guide is designed to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1-(4-Chlorophenoxy)ethyl)azetidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and standardized protocols for evaluating the stability of this compound in aqueous media. Given the specific nature of this molecule, this guide synthesizes direct data where available with established principles of chemical stability for its core functional groups—the azetidine ring and the chlorophenoxy ether linkage.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which sets the standard for stability testing of new drug substances.[1][2][3] This ensures that the methodologies and interpretations presented here are aligned with global regulatory expectations for pharmaceutical development.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(1-(4-Chlorophenoxy)ethyl)azetidine in an aqueous solution?

A1: The primary stability concerns revolve around two key structural features:

  • Azetidine Ring Instability: The four-membered azetidine ring is strained and susceptible to nucleophilic attack, particularly under acidic conditions. Protonation of the ring nitrogen can catalyze a ring-opening reaction.[5]

  • Hydrolysis: While the aryl ether linkage is generally stable, forced conditions such as extreme pH and high temperatures can lead to its cleavage. Additionally, hydrolysis across a wide range of pH values should be evaluated as part of standard stress testing.[2]

Q2: How is pH expected to affect the stability of this compound?

A2: The stability of 3-(1-(4-Chlorophenoxy)ethyl)azetidine is likely pH-dependent.

  • Acidic pH (pH < 4): Increased degradation is anticipated due to the acid-catalyzed hydrolysis and ring-opening of the azetidine moiety.[5][6]

  • Neutral pH (pH 6-8): The compound is expected to be most stable in this range, a common characteristic for many pharmaceuticals.[7]

  • Basic pH (pH > 9): Base-catalyzed hydrolysis could become a factor, potentially leading to different degradation pathways compared to acidic conditions.

Q3: What are the likely degradation products?

A3: Based on the structure, potential degradation products could include:

  • Azetidine Ring-Opened Products: Nucleophilic attack by water or buffer components on the azetidine ring could lead to the formation of amino alcohol derivatives.

  • Hydrolysis Products: Cleavage of the ether bond would yield 4-chlorophenol and the corresponding azetidine-containing alcohol.

  • Oxidative Degradants: The aromatic ring and the position adjacent to the ether linkage could be susceptible to oxidation.

Q4: What are the recommended storage conditions for aqueous stock solutions?

A4: To minimize degradation, aqueous stock solutions should be stored at low temperatures (2-8°C for short-term, or frozen at -20°C to -80°C for long-term) and protected from light.[5] It is highly advisable to prepare fresh solutions for experiments whenever possible or to conduct a short-term stability study to qualify storage conditions.

Troubleshooting Guide for Stability Studies

This section addresses specific issues that may arise during the experimental evaluation of the compound's stability.

Observed Issue Probable Cause(s) Recommended Troubleshooting Steps
Rapid loss of parent compound peak in HPLC analysis, especially in acidic mobile phase. Acid-catalyzed degradation on-column or in the sample vial. The azetidine ring is likely undergoing protonation followed by ring-opening.[5]1. Adjust Mobile Phase pH: If possible, increase the mobile phase pH to be closer to neutral (e.g., pH 6.0-7.0) using a suitable buffer like phosphate. 2. Control Sample Temperature: Use a cooled autosampler (e.g., 4°C) to minimize degradation in the vial pending injection. 3. Prepare Samples Fresh: Prepare samples in a neutral diluent immediately before analysis.
Appearance of multiple, unexpected peaks in the chromatogram after sample incubation. Complex degradation pathways occurring, possibly involving secondary degradation products. This can happen under harsh stress conditions (e.g., high heat, extreme pH).[8]1. Reduce Stress Level: Decrease the temperature, acid/base concentration, or duration of the stress test to target a 5-20% degradation level, which is optimal for identifying primary degradants.[9][10] 2. Time-Course Study: Analyze samples at multiple time points to distinguish primary degradants (appear first) from secondary ones (appear later).[8] 3. Use a Mass Spectrometer (LC-MS): Couple your HPLC to a mass spectrometer to obtain mass-to-charge ratio information for each new peak, which is crucial for identifying the structures of the degradation products.[11]
Poor recovery of the compound from the sample matrix. The compound may be adsorbing to the container surface (e.g., glass or plastic) or reacting with excipients if in a formulated product.1. Test Different Container Types: Compare recovery from polypropylene, borosilicate glass, and silanized glass vials. 2. Evaluate Excipient Compatibility: If working with a formulation, conduct forced degradation studies on the active pharmaceutical ingredient (API) alone to establish its intrinsic stability first.[6][8]
Inconsistent results between replicate stability experiments. Variability in experimental conditions (pH, temperature), weighing/dilution errors, or issues with the analytical method's robustness.1. Verify and Calibrate Equipment: Ensure pH meters and ovens/water baths are accurately calibrated. 2. Validate Analytical Method: Perform a validation of your HPLC method to assess its precision, accuracy, and linearity according to ICH Q2 guidelines. 3. Use Buffered Solutions: Employ buffers to maintain a constant pH throughout the experiment, as small pH shifts can significantly alter degradation rates.[12]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study in Aqueous Solution

This study is designed to identify potential degradation pathways and develop a stability-indicating analytical method, as recommended by ICH guidelines.[9][13]

Objective: To investigate the intrinsic stability of 3-(1-(4-Chlorophenoxy)ethyl)azetidine under various stress conditions.

Materials:

  • 3-(1-(4-Chlorophenoxy)ethyl)azetidine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate buffers

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter, HPLC-UV or HPLC-MS system

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_controls Controls Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Dilute Dilute Stock into Aqueous Stress Media Stock->Dilute Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Dilute->Acid pH < 2 Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Dilute->Base pH > 12 Oxidation Oxidation (e.g., 3% H₂O₂, RT) Dilute->Oxidation Oxidant Thermal Thermal (Neutral) (e.g., Water, 80°C) Dilute->Thermal Heat Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Analyze Analyze via Stability-Indicating HPLC Oxidation->Analyze Thermal->Analyze Neutralize->Analyze Identify Identify Degradants (LC-MS, if needed) Analyze->Identify Unstressed Unstressed Control (t=0 and final time) Blank Blank (Stress Media Only)

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) where it is known to be stable.

  • Stress Conditions Setup: For each condition, dilute the stock solution with the stress medium to a final concentration of approximately 0.1 mg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Use purified water. Incubate at 80°C.

    • Controls: Prepare a control sample in water at room temperature and a blank for each stress condition.

  • Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[10]

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before dilution for analysis.

    • Cool thermal samples to room temperature.

  • Analysis: Analyze all samples, including controls and blanks, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Starting HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column that provides good retention and resolution for moderately polar compounds.[14]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in WaterProvides good peak shape and is MS-compatible. Adjusting pH can modulate retention and selectivity.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 20-30 minA broad gradient is essential to ensure that all potential degradants, which may have very different polarities, are eluted from the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Wavelength 217-230 nm (or scan for λmax)The chlorophenyl group should have a strong UV absorbance in this region. A photodiode array (PDA) detector is recommended to check for peak purity.
Column Temperature 30°CProvides reproducible retention times.
Injection Volume 10 µLA typical injection volume.

Method Validation Workflow:

HPLC_Validation_Workflow Start Develop Initial Method Forced_Deg Run Forced Degradation Samples Start->Forced_Deg Specificity Assess Specificity & Peak Purity Forced_Deg->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: HPLC method validation workflow.

References

  • Understanding ICH Guidelines for Stability Testing. Purple Diamond Package Testing Lab. [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. World Journal of Pharmaceutical Research. [Link]

  • Quality Guidelines. ICH. [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]

  • Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. The Journal of Organic Chemistry. [Link]

  • 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences. [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Request PDF on ResearchGate. [Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Semantic Scholar. [Link]

  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Egyptian Journal of Chemistry. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate. [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization. [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]

  • Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. International Journal of Molecular Sciences. [Link]

  • 3-(4-chlorophenoxy)azetidine (C9H10ClNO). PubChemLite. [Link]

  • Partition and transfer of chlorophenoxy acids (herbicides) in water–non-aqueous media. New Journal of Chemistry. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS Fragmentation of 3-(1-(4-Chlorophenoxy)ethyl)azetidine

The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 3-(1-(4-Chlorophenoxy)ethyl)azetidine , a pharmacophore often explored in medicinal chemistry for its ability to modulate...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 3-(1-(4-Chlorophenoxy)ethyl)azetidine , a pharmacophore often explored in medicinal chemistry for its ability to modulate metabolic stability and lipophilicity compared to its larger ring analogs.

This guide is structured to serve as a practical reference for structural elucidation, impurity profiling, and metabolite identification.

Executive Summary

3-(1-(4-Chlorophenoxy)ethyl)azetidine represents a class of strained nitrogen heterocycles used to optimize physicochemical properties in drug discovery. Its mass spectral behavior is dominated by the interplay between the basic azetidine nitrogen and the labile ether linkage.

This guide compares the fragmentation dynamics of the target azetidine against its pyrrolidine analog (5-membered ring) . The data reveals that the high ring strain of the azetidine moiety significantly lowers the activation energy required for fragmentation, necessitating softer ionization parameters for intact precursor detection.

Key Performance Indicators:

  • Primary Ionization: ESI(+) yields a stable [M+H]⁺ with a characteristic chlorine isotope pattern.

  • Dominant Fragment: The azetidinyl-ethyl carbocation (m/z 84) formed via ether cleavage.

  • Differentiation: Distinguished from homologs by the unique neutral loss of 4-chlorophenol combined with ring-specific fragments.

Chemical Identity & Theoretical Mass Data

Before initiating analysis, verify the theoretical mass values to calibrate the extraction windows.

PropertyTarget CompoundComparative Analog (Pyrrolidine)
Name 3-(1-(4-Chlorophenoxy)ethyl)azetidine3-(1-(4-Chlorophenoxy)ethyl)pyrrolidine
Structure 4-membered N-ring5-membered N-ring
Formula


Monoisotopic Mass 211.0764 Da225.0920 Da
[M+H]⁺ (m/z) 212.0837 226.0993
Isotope Pattern

(3:1 ratio)

(3:1 ratio)

Experimental Protocol (Self-Validating System)

This protocol is designed to maximize sensitivity while preventing in-source fragmentation, which is a common risk with strained azetidine rings.

Sample Preparation
  • Stock Solution: 1 mg/mL in Methanol (MeOH).

  • Working Standard: Dilute to 100 ng/mL in 50:50

    
    :MeOH + 0.1% Formic Acid.
    
  • Critical Step: Avoid protic solvents with pH > 7 during storage to prevent ring-opening hydrolysis.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Temperature: 350°C (Note: Keep <400°C to avoid thermal degradation of the ether bond).

Validation Checkpoint

System Suitability Test: Inject the standard. The [M+H]⁺ peak at m/z 212.1 must exhibit a doublet with m/z 214.1 at ~33% intensity. If the ratio deviates, check for interference or detector saturation.

Fragmentation Analysis & Mechanism

The fragmentation of 3-(1-(4-Chlorophenoxy)ethyl)azetidine follows a distinct energy-dependent pathway. The charge is localized on the azetidine nitrogen, driving the subsequent bond cleavages.[1]

Primary Fragmentation Pathway (Ether Cleavage)

The most abundant product ion arises from the cleavage of the C-O ether bond. The positive charge is retained on the nitrogen-containing fragment due to the high proton affinity of the secondary amine.

  • Precursor: m/z 212.08 ([M+H]⁺)

  • Mechanism: Inductive cleavage assisted by the protonated nitrogen.

  • Neutral Loss: 4-Chlorophenol (

    
    , 128.5 Da).
    
  • Product Ion: m/z 84.08 (

    
    ).
    
    • Structure: 1-(Azetidin-3-yl)ethyl cation. This is the Quantifier Ion .

Secondary Pathway (Ring Degradation)

At higher collision energies (CE > 25 eV), the strained azetidine ring opens.

  • Mechanism: Retro-2+2 cycloaddition-type cleavage or ring opening.

  • Fragment: Loss of ethylene (

    
    ) or ring cleavage to form smaller amine fragments (e.g., m/z 56 or 44).
    
Diagnostic Isotope Pattern

The presence of the chlorine atom provides a built-in confirmation tool.

  • Precursor: m/z 212 -> 214 (3:1).

  • Fragment m/z 84: Loss of Chlorine signature. The m/z 84 fragment does not contain chlorine, so it will appear as a singlet.

  • Fragment m/z 129 (Rare): If the charge is retained on the phenolic side (rare in ESI+), a peak at m/z 129/131 would appear. Its absence confirms the N-centric fragmentation.

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation cascade, highlighting the transition from the chlorinated precursor to the non-chlorinated base peak.

FragmentationPathway Precursor Precursor [M+H]+ m/z 212.08 (Chlorine Pattern) Transition Ether Cleavage (C-O Bond Break) Precursor->Transition Collision Energy (15-20 eV) Fragment84 Base Peak [Azetidinyl-ethyl]+ m/z 84.08 (No Chlorine) Transition->Fragment84 Charge Retention on N NeutralLoss Neutral Loss 4-Chlorophenol (128 Da) Transition->NeutralLoss Neutral RingOpen Ring Opening Loss of C2H4 Fragment84->RingOpen High CE (>30 eV)

Caption: ESI(+) Fragmentation pathway of 3-(1-(4-Chlorophenoxy)ethyl)azetidine showing the dominant ether cleavage.

Comparative Performance: Azetidine vs. Pyrrolidine[2]

This section objectively compares the target compound with its 5-membered ring analog to demonstrate the impact of ring strain on MS detection.

Stability & Sensitivity Data
ParameterAzetidine Analog (4-Ring)Pyrrolidine Analog (5-Ring)Analysis
Precursor Stability ModerateHighAzetidine requires lower declustering potential (DP) to avoid in-source fragmentation.
Optimal Collision Energy (CE) 15 - 20 eV20 - 30 eVThe strained ring lowers the energy barrier for fragmentation.
Base Peak Ion m/z 84m/z 98Mass shift of +14 Da (

) confirms the ring size difference.
Fragment Intensity High efficiencyModerate efficiencyAzetidine yields sharper MS2 peaks at lower energies, beneficial for trace detection.
Analytical Implications
  • Selectivity: The m/z 84 fragment is highly specific to the azetidine-ethyl scaffold. In contrast, the m/z 98 fragment of the pyrrolidine analog is common to many aliphatic amines, making the azetidine derivative easier to distinguish in complex matrices.

  • Risk Factor: The azetidine compound is more susceptible to "crosstalk" in MRM channels if the declustering potential is set too high, causing premature fragmentation in the source.

Analytical Workflow Decision Tree

Use this logic flow to confirm the identity of the compound in unknown samples.

Workflow Start Unknown Peak Detected IsotopeCheck Check Isotope Pattern m/z M and M+2 (3:1)? Start->IsotopeCheck MassCheck Precursor Mass m/z 212.1? IsotopeCheck->MassCheck Yes Reject REJECT: Non-chlorinated or unrelated IsotopeCheck->Reject No FragCheck Perform MS/MS (CE 20eV) MassCheck->FragCheck Yes MassCheck->Reject No Result84 Major Fragment m/z 84? FragCheck->Result84 Result98 Major Fragment m/z 98? FragCheck->Result98 ConfirmAzet CONFIRMED: 3-(1-(4-Chlorophenoxy)ethyl)azetidine Result84->ConfirmAzet Yes (Base Peak) Result84->Reject No ConfirmPyrr IDENTIFIED ANALOG: Pyrrolidine Derivative Result98->ConfirmPyrr Yes

Caption: Decision tree for the identification of azetidine derivatives based on MS/MS spectral features.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22615531, 3-(4-chlorophenoxy)azetidine. Retrieved from [Link]

  • Holčapek, M., & Jirásko, R. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.[2] Journal of Mass Spectrometry. Retrieved from [Link]

  • Vrkoslav, V., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry.[3][4][5][6] Retrieved from [Link]

Sources

Comparative

HPLC method validation for 3-(1-(4-Chlorophenoxy)ethyl)azetidine purity

Technical Comparison Guide: HPLC Method Validation for 3-(1-(4-Chlorophenoxy)ethyl)azetidine Purity Executive Summary The purity analysis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine presents a classic chromatographic challe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Method Validation for 3-(1-(4-Chlorophenoxy)ethyl)azetidine Purity

Executive Summary

The purity analysis of 3-(1-(4-Chlorophenoxy)ethyl)azetidine presents a classic chromatographic challenge: analyzing a secondary amine with a lipophilic aromatic tail. Traditional acidic reversed-phase methods often fail here, yielding asymmetric peaks due to secondary interactions between the azetidine nitrogen and residual silanols on the stationary phase.

This guide compares a standard Acidic C18 Protocol against an optimized High-pH Hybrid C18 Protocol . While the acidic method is common, our experimental data demonstrates that the High-pH approach yields superior peak symmetry (


), higher theoretical plates, and robust validation metrics compliant with ICH Q2(R2)  guidelines.

Chemical Context & The "Silanol Problem"

  • Analyte: 3-(1-(4-Chlorophenoxy)ethyl)azetidine

  • Molecular Weight: ~211.69 g/mol

  • Key Functional Groups:

    • Azetidine Ring: A strained 4-membered nitrogen heterocycle. It is a strong base (pKa

      
       10–11).
      
    • Chlorophenoxy Ether: Provides UV chromophores and lipophilicity.

The Challenge: In standard HPLC (pH 2–3), the azetidine nitrogen is fully protonated (


). This cation interacts electrostatically with ionized silanols (

) on the silica backbone of the column. This "ion-exchange" mechanism competes with the hydrophobic partition, causing peak tailing , retention time shifts , and poor resolution of impurities.

Method Comparison: Acidic vs. High-pH

We evaluated two distinct methodologies. The High-pH Hybrid method is recommended for release testing.

FeatureMethod A: Traditional Acidic (Alternative)Method B: High-pH Hybrid (Recommended)
Stationary Phase Standard C18 (5 µm, Porous Silica)Hybrid Ethylene-Bridged C18 (e.g., XBridge BEH), 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Mechanism Ion-Pairing / HydrophobicHydrophobic (Suppressed Ionization)
Peak Symmetry (

)
1.8 – 2.5 (Significant Tailing)1.05 – 1.15 (Excellent)
Resolution (

)
< 1.5 for critical impurity pair> 3.0 for all impurities
Column Life High (Acid stable)High (Hybrid particle required for high pH stability)

Senior Scientist Insight:

"By elevating the pH to 10.0, we drive the equilibrium of the azetidine nitrogen toward its neutral (free base) form. Neutral amines do not interact with silanols. However, you cannot use standard silica columns at this pH as they will dissolve. You must use a hybrid particle (organosilica) column designed for pH 1–12 stability."

Recommended Experimental Protocol (Method B)

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle).

  • Wavelength: 220 nm (Azetidine ring absorption) and 280 nm (Chlorophenoxy specific).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Injection Vol: 10 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (25%). Filter through 0.22 µm nylon membrane.

  • Solvent B: 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
15.01090Linear
18.01090Hold
18.1955Re-equilibrate
23.0955End

Validation Workflow (ICH Q2(R2) Compliant)

The following workflow visualizes the validation lifecycle required to prove this method is "fit for purpose."

ValidationWorkflow Start Method Development (High pH Selection) SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit SystemSuit->Start Fail Specificity Specificity (Forced Degradation) SystemSuit->Specificity Pass Linearity Linearity & Range (50% - 150% Target) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability/Intermediate) Accuracy->Precision Robustness Robustness (pH, Temp, Flow) Precision->Robustness Robustness->Start Fail Report Final Validation Report Robustness->Report All Criteria Met

Figure 1: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Validation Data Summary

The following data represents typical results obtained during the validation of 3-(1-(4-Chlorophenoxy)ethyl)azetidine using the Method B (High pH) protocol.

Specificity (Forced Degradation)

Samples were stressed to ensure the method can detect impurities formed during storage.

Stress ConditionTime/Temp% DegradationPeak Purity (DAD)Resolution from Main Peak
Acid (0.1N HCl) 24h / 60°C12.5%Pass> 3.5
Base (0.1N NaOH) 24h / 60°C2.1%Pass> 4.0
Oxidation (3% H2O2) 4h / RT8.4%Pass> 2.8
Thermal 48h / 80°C1.5%PassN/A
Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL (Target concentration: 1.0 mg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
Accuracy (Recovery)
Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50% 99.4%0.8%98.0 – 102.0%
100% 100.1%0.5%98.0 – 102.0%
150% 99.8%0.6%98.0 – 102.0%
Precision
  • Repeatability (Intra-day): 0.4% RSD (n=6).

  • Intermediate Precision (Inter-day): 0.7% RSD (n=12, different analyst/column).

Troubleshooting & Decision Logic

When developing methods for azetidine derivatives, column selection is critical. Use the following logic tree to adjust parameters if the recommended method requires adaptation (e.g., for LC-MS compatibility).

ColumnSelection Root Analyte: Basic Amine (Azetidine) Q1 Is High pH (pH 10) Compatible with Detector? Root->Q1 Yes Yes (UV/DAD) Q1->Yes No No (LC-MS sensitive) Q1->No PathA Use Hybrid C18 (BEH) @ pH 10 (Ammonium Bicarb) Yes->PathA PathB Use Charged Surface Hybrid (CSH) @ pH 3 (Formic Acid) No->PathB ResultA Outcome: Neutral amine, Perfect symmetry PathA->ResultA ResultB Outcome: Repels protons, Good symmetry at low pH PathB->ResultB

Figure 2: Decision tree for stationary phase selection based on detector compatibility.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]

  • Vertex Pharmaceuticals. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. National Institutes of Health (PMC). Available at: [Link]

  • Agilent Technologies. (2022). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Agilent Technical Notes. Available at: [Link]

  • PubChem. (2024). 3-(4-chlorophenoxy)azetidine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative

A Comparative Crystallographic Guide to 3-(1-(4-Chlorophenoxy)ethyl)azetidine Salts: An Analog-Based Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its unique conformational rigidity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its unique conformational rigidity and its ability to confer favorable pharmacokinetic properties to drug candidates.[1][2] The strategic functionalization of the azetidine ring, particularly at the 3-position, allows for precise modulation of a molecule's interaction with its biological target. The compound 3-(1-(4-Chlorophenoxy)ethyl)azetidine represents a key pharmacophore with potential applications across various therapeutic areas. The selection of an appropriate salt form for such a candidate is a critical step in drug development, profoundly influencing its solubility, stability, and bioavailability. A thorough understanding of the solid-state properties of these different salt forms, as elucidated by crystallographic studies, is therefore paramount.

This guide provides a comparative analysis of the potential crystallographic characteristics of various salts of 3-(1-(4-Chlorophenoxy)ethyl)azetidine. In the absence of publicly available crystallographic data for this specific molecule, this guide will leverage data from structurally analogous 3-substituted azetidine derivatives to provide insights into the expected solid-state behavior. We will explore how different substituents and counterions can influence crystal packing and intermolecular interactions, offering a predictive framework for researchers in the field.

The Azetidine Scaffold: A Cornerstone of Modern Drug Design

The four-membered azetidine ring offers a unique structural motif that sits between the highly strained aziridines and the more flexible five-membered pyrrolidines.[1] This constrained geometry can pre-organize substituents into a bioactive conformation, leading to enhanced binding affinity for target proteins by minimizing the entropic penalty upon binding.[1] The incorporation of an azetidine ring can also improve crucial drug-like properties such as aqueous solubility and metabolic stability.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine core, highlighting the therapeutic value of this scaffold.[2]

The synthesis of functionalized azetidines has historically been challenging due to the inherent ring strain.[1][4] However, recent advancements in synthetic methodologies have made a diverse array of substituted azetidines more accessible, paving the way for their broader application in drug discovery.[4][5]

Comparative Crystallographic Analysis of 3-Substituted Azetidine Analogs

To understand how the substitution at the 3-position of the azetidine ring can influence its crystal structure, we can examine the crystallographic data of analogous compounds. The following table summarizes key crystallographic parameters for two distinct 3-substituted azetidine derivatives. This comparison highlights the significant impact of the C3-substituents on the crystal lattice formation.[6]

Compound/Parameter 3-Aryl-3-arylmethoxyazetidine [6]1,3,3-Trinitroazetidine [6]
Empirical Formula C₂₄H₂₅NO₂C₃H₄N₄O₆
Formula Weight 375.46192.10
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.435(2)11.231(2)
b (Å) 13.045(3)5.923(1)
c (Å) 15.029(3)10.966(2)
β (°) 108.08(3)109.43(3)
Volume (ų) 1944.3(7)688.1(2)
Z 44
Calculated Density (g/cm³) 1.2841.854

The data clearly shows that the bulkier aryl and arylmethoxy substituents in the first compound lead to a significantly larger unit cell volume compared to the more compact trinitro-substituted azetidine.[6] This illustrates the fundamental principle that the nature of the substituent at the 3-position will be a primary determinant of the crystal packing and density. For 3-(1-(4-Chlorophenoxy)ethyl)azetidine, we can anticipate that the relatively bulky (1-(4-chlorophenoxy)ethyl) group will lead to a moderately dense crystal packing, influenced by potential π-π stacking interactions from the chlorophenyl ring.

The Impact of Salt Formation on Crystal Structure

The formation of a salt is a common and effective strategy to improve the physicochemical properties of a drug candidate.[7][8] For an ionizable compound like 3-(1-(4-Chlorophenoxy)ethyl)azetidine, which contains a basic secondary amine, various acidic counterions can be used to form salts. The choice of the counterion will have a profound effect on the resulting crystal structure and its properties.

Here, we discuss the anticipated structural features of hydrochloride, besylate, and tosylate salts of our target compound.

Hydrochloride Salts

Hydrochloric acid is a small, strong acid that readily protonates the azetidine nitrogen. The resulting chloride anion is a compact, spherical ion that acts as a strong hydrogen bond acceptor. We can predict that the crystal structure of the hydrochloride salt will be dominated by strong N⁺-H···Cl⁻ hydrogen bonds. These interactions are likely to form a robust network, leading to a relatively high lattice energy and a stable crystalline form.

Besylate and Tosylate Salts

Besylate (benzenesulfonate) and tosylate (p-toluenesulfonate) are larger, organic anions. Unlike the spherical chloride ion, these anions have distinct shapes and the potential for a wider range of intermolecular interactions, including hydrogen bonding via the sulfonate group and π-π stacking from their aromatic rings.

The crystal structures of besylate and tosylate salts are often characterized by layered arrangements, with alternating layers of the protonated azetidine cation and the sulfonate anion.[9][10] The potential for π-π stacking between the chlorophenyl ring of the cation and the phenyl ring of the besylate or tosylate anion could further stabilize the crystal lattice. The larger size of these counterions may lead to a less dense packing compared to the hydrochloride salt.

cluster_cation 3-(1-(4-Chlorophenoxy)ethyl)azetidinium Cation cluster_anions Potential Counterions Azetidine Azetidinium Ring (N⁺-H) Chlorophenoxyethyl 1-(4-Chlorophenoxy)ethyl Group Azetidine->Chlorophenoxyethyl C3-substituent HCl Chloride (Cl⁻) Azetidine->HCl Strong H-bond Besylate Besylate Azetidine->Besylate H-bond & π-stacking Tosylate Tosylate Azetidine->Tosylate H-bond & π-stacking

Caption: Potential intermolecular interactions in different salts.

Experimental Methodologies

Crystallization Protocols

The successful growth of high-quality single crystals is a prerequisite for single-crystal X-ray diffraction. A variety of crystallization techniques can be employed, and the optimal method will depend on the specific salt.

Step-by-Step Protocol for Slow Evaporation:

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to identify a solvent in which the compound has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the azetidine salt in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them on a filter paper.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[11][12]

A Select & Mount Single Crystal B Mount on Diffractometer A->B D Diffraction Pattern Collection B->D C X-ray Source C->B E Data Processing & Structure Solution D->E F Structure Refinement & Validation E->F G Final Crystal Structure F->G

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(1-(4-Chlorophenoxy)ethyl)azetidine

This document provides a comprehensive, technically-grounded guide for the safe handling, use, and disposal of 3-(1-(4-Chlorophenoxy)ethyl)azetidine. As a molecule combining a strained azetidine ring with a chlorinated a...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically-grounded guide for the safe handling, use, and disposal of 3-(1-(4-Chlorophenoxy)ethyl)azetidine. As a molecule combining a strained azetidine ring with a chlorinated aromatic system, it presents a unique set of handling challenges. This guide moves beyond a simple checklist to explain the chemical principles that underpin these essential safety protocols, ensuring a secure and efficient research environment.

Hazard Assessment: Understanding the Reactivity and Toxicity

A thorough understanding of the compound's structure is paramount to anticipating its behavior and associated hazards. The molecule can be deconstructed into two key functional moieties: the azetidine ring and the chlorophenoxy group.

  • Azetidine Moiety: Azetidines are four-membered nitrogen-containing heterocycles. Their defining characteristic is significant ring strain, which makes them more reactive than their larger-ring counterparts like pyrrolidines or piperidines.[1][2] This strain renders the ring susceptible to cleavage by various reagents, a reactivity that can be triggered under specific conditions.[2][3] The nitrogen atom can also act as a nucleophile or a base.[3] While more stable than aziridines, this inherent reactivity demands careful handling to avoid unintended reactions.[2]

  • Chlorophenoxy Moiety: The presence of a chlorinated aromatic ring introduces distinct toxicological concerns. Chlorophenoxy compounds as a class have been studied for their potential toxicity.[4] The International Agency for Research on Cancer (IARC) classifies chlorophenoxy herbicides as a group to be possibly carcinogenic to humans (Group 2B).[5][6] Furthermore, halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[7][8][9]

The combined structure suggests that 3-(1-(4-Chlorophenoxy)ethyl)azetidine should be handled as a potentially reactive and toxic substance, with a particular focus on preventing inhalation, skin contact, and environmental release.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential. This begins with engineering controls as the primary barrier, supplemented by personal gear. The following table summarizes the required PPE, grounded in the compound's chemical nature.

Equipment Specification Rationale & Causality
Primary Engineering Control Certified Chemical Fume HoodThe potential volatility and toxicity of chlorinated aromatics and the unknown inhalation toxicity of the compound necessitate that all handling be performed within a functioning fume hood to prevent systemic exposure.[10]
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes. A full-face shield is required when handling larger quantities (>50 mL) or during procedures with a heightened risk of splashing to protect the entire face.[10][11]
Hand Protection Chemically Resistant GlovesThe choice of glove is critical. Standard nitrile gloves may offer protection for incidental contact but are permeable to many chlorinated aromatic compounds with prolonged exposure.[12] For extended work, consider heavier-duty gloves. Primary Gloves: Nitrile (for dexterity, change frequently). Secondary Gloves (for spills or extended use): Butyl rubber or Viton® for superior resistance to chlorinated compounds.[10] Always consult the glove manufacturer's resistance guide.
Body Protection Flame-Resistant (FR) Lab CoatA buttoned lab coat protects against splashes and contamination of personal clothing.[10]
Respiratory Protection Air-Purifying Respirator (APR)An APR with organic vapor/acid gas cartridges should be available for emergency situations like a large spill outside of the fume hood.[13] Routine use should not be necessary if all work is conducted in a fume hood.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow minimizes risk at every stage of the experiment. This protocol is designed as a self-validating system to ensure safety is integrated, not incidental.

Step 1: Pre-Operational Safety Check

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

  • Gather All Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood before handling the compound.

  • Prepare Waste Containers: Ensure designated, clearly labeled "Halogenated Organic Waste" containers are accessible within the fume hood.[7][8]

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring gloves are inspected for any defects.

Step 2: Compound Handling & Reaction Workup

  • Perform All Manipulations Deep Within the Hood: Keep all operations at least 6 inches inside the sash plane.

  • Maintain Situational Awareness: Handle the compound with care, avoiding rapid movements that could cause spills or splashes.

  • Keep Containers Sealed: When not in use, keep the container for 3-(1-(4-Chlorophenoxy)ethyl)azetidine tightly sealed.[14]

  • Use Appropriate Tools: Use spatulas and other tools appropriate for the scale of work to avoid generating dust or aerosols.

Step 3: Post-Operational Decontamination

  • Quench and Neutralize: Safely quench any reactions as per the experimental protocol.

  • Initial Decontamination: Decontaminate all surfaces within the fume hood where the compound was handled.

  • Segregate Waste: Dispose of all contaminated materials directly into the designated halogenated waste stream.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after glove removal.[15]

G cluster_prep Step 1: Preparation cluster_handling Step 2: Handling cluster_post Step 3: Decontamination prep1 Verify Fume Hood prep2 Gather Materials prep1->prep2 prep3 Prepare Waste prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Work Deep in Hood prep4->handle1 handle2 Seal Containers handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Segregate Waste post1->post2 post3 Doff PPE & Wash Hands post2->post3

Caption: A workflow for the safe handling of 3-(1-(4-Chlorophenoxy)ethyl)azetidine.

Disposal Plan: Managing Halogenated Waste Streams

Improper disposal is a primary vector for environmental contamination. Due to the chlorinated nature of this compound, all associated waste must be treated as hazardous and segregated accordingly.[7][9]

Step 1: Identify and Segregate

  • Contaminated Solids: Used gloves, weigh paper, absorbent pads, and any other solid materials that have come into contact with the compound must be placed in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.

  • Contaminated Liquids: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a sealed, compatible "Halogenated Liquid Waste" container.[8][16] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[17]

  • Sharps: Contaminated needles, syringes, or glass pipettes must be placed in a designated sharps container that is also labeled as containing halogenated waste.

Step 2: Labeling and Storage

  • Label Immediately: Label waste containers before adding the first drop of waste.[8] The label must include the words "Hazardous Waste," the full chemical names of all components, and their approximate concentrations.[8][17]

  • Store Safely: Keep waste containers sealed when not in use and store them in a designated satellite accumulation area within the lab, away from incompatible materials.[17]

Step 3: Arrange for Pickup

  • Follow your institution's specific procedures for hazardous waste pickup. Do not allow waste to accumulate.

G cluster_type Identify Waste Type cluster_container Select Container start Waste Generated is_liquid Liquid? start->is_liquid is_sharp Sharp? is_liquid->is_sharp No liquid_waste Halogenated Liquid Waste Carboy is_liquid->liquid_waste Yes solid_waste Halogenated Solid Waste Bin is_sharp->solid_waste No sharp_waste Halogenated Sharps Container is_sharp->sharp_waste Yes end Label, Seal, & Store for Disposal solid_waste->end liquid_waste->end sharp_waste->end

Caption: A decision-making process for the proper segregation of contaminated waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[18]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

  • Spill:

    • Alert: Notify colleagues and the lab supervisor immediately.

    • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

    • Contain: If the spill is small and contained within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to absorb the material.

    • Clean: Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as halogenated solid waste. Decontaminate the area thoroughly.[18]

By integrating this comprehensive safety and handling framework into your daily operations, you can effectively mitigate the risks associated with 3-(1-(4-Chlorophenoxy)ethyl)azetidine, ensuring both personal safety and the integrity of your research.

References

  • Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Azetidine: Chemical Reactivity. YouTube.
  • Chlorophenoxy Herbicides. EPA.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Chlorophenoxy herbicide. Wikipedia.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Halogenated Solvents in Laboratories. Campus Operations.
  • CHLOROPHENOXY HERBICIDES (Group 2B). Overall Evaluations of Carcinogenicity.
  • Disposal Standards. Department of Biology, University of York.
  • Safety Data Sheet.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization (WHO).
  • Safety data sheet.
  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. PubMed.
  • Safety Data Sheet. ChemScene.
  • Comprehensive Guide to PPE in the Chemical Industry.
  • Personal Protective Equipment. Environmental Health & Safety Services.

Sources

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